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4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Documentation Hub

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  • Product: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
  • CAS: 885277-27-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fluoroquinazolines in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The strategic incorporation of fluorine atoms into this scaffold—creating fluoroquinazolines—has emerged as a powerful strategy for optimizing drug-like properties, including metabolic stability, target affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of fluoroquinazolines, delving into their fundamental chemical principles, synthesis, and multifaceted roles in modern drug discovery. We will focus particularly on their well-established application as kinase inhibitors in oncology, while also exploring their expanding potential in treating infectious and neurodegenerative diseases. This document is intended to serve as a detailed resource, integrating foundational knowledge with actionable experimental insights to empower researchers in the field.

Part 1: Foundational Principles of Fluoroquinazoline Chemistry

The Quinazoline Scaffold: A Privileged Structure

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic scaffold.[1][2] Its prevalence in clinically successful drugs stems from its rigid, planar structure and the presence of hydrogen bond donors and acceptors, which facilitate high-affinity interactions with various enzymatic targets.[3][4] Many quinazoline-based drugs, such as gefitinib and erlotinib, have demonstrated the scaffold's efficacy, particularly in the realm of kinase inhibition.[4][5] The core structure provides a robust foundation for chemical modification, allowing for the fine-tuning of pharmacological activity through the introduction of various substituents.[2]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[6] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages.[7]

  • Modulation of Physicochemical Properties : Fluorine can lower the pKa of nearby amino groups, affecting the ionization state of a molecule and its interaction with targets.[6] This modification can be crucial for optimizing cell permeability and bioavailability.

  • Impact on Metabolic Stability : The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Introducing fluorine at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the drug's half-life and in vivo exposure.

  • Influence on Binding Affinity : Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. This can lead to enhanced binding affinity and selectivity for the intended target.

General Strategies for Fluoroquinazoline Synthesis

The synthesis of fluoroquinazolines can be approached through various routes, often involving the construction of the quinazoline core from fluorinated precursors. A common strategy involves the cyclization of a substituted 2-aminobenzonitrile or 2-aminobenzoic acid derivative. Asymmetric fluorocyclization is an advanced strategy that can create stereoselective fluorine-bearing dihydroquinazolones.[6]

Exemplary Experimental Protocol: Synthesis of a Fluorinated Quinazoline Derivative

This protocol provides a generalized, illustrative procedure for the synthesis of a 4-anilino-fluoroquinazoline, a common motif in kinase inhibitors. The rationale is to build the core and then introduce the key aniline side chain.

Step 1: Synthesis of the Fluorinated Quinazoline Core

  • Reaction Setup : To a solution of a fluorinated 2-aminobenzonitrile (1.0 eq) in n-butanol, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Rationale : This step forms the initial pyrimidine ring precursor through condensation. n-Butanol serves as a high-boiling solvent suitable for this reaction.

  • Execution : Heat the mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination of the Quinazoline Core

  • Reaction Setup : Suspend the product from Step 1 in thionyl chloride (SOCl₂) (5-10 eq) with a catalytic amount of dimethylformamide (DMF).

  • Rationale : This step converts the 4-oxo group into a more reactive 4-chloro group, which is essential for the subsequent nucleophilic substitution. DMF catalyzes the formation of the Vilsmeier reagent, the active chlorinating agent.

  • Execution : Heat the mixture to reflux (approx. 76°C) for 2-3 hours.

  • Work-up : Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water. The chlorinated product will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nucleophilic Substitution with a Fluorinated Aniline

  • Reaction Setup : Dissolve the 4-chloroquinazoline (1.0 eq) and the desired substituted fluoroaniline (1.1 eq) in isopropanol.

  • Rationale : This is the key step where the aniline moiety is coupled to the quinazoline core via an SNAr reaction to yield the final product. Isopropanol is a common solvent for this transformation.

  • Execution : Heat the mixture to reflux (approx. 82°C) for 2-4 hours. Monitor by TLC.

  • Purification : After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final fluoroquinazoline.

Part 2: Fluoroquinazolines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Fluoroquinazolines have proven to be a highly successful class of kinase inhibitors, with several approved drugs targeting key oncogenic kinases.[3][4]

Mechanism of Action: Targeting ATP-Binding Sites

Most quinazoline-based kinase inhibitors function as "Type I" inhibitors, reversibly binding to the ATP-binding pocket of the kinase in its active conformation.[2] The quinazoline scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region. The substituents at various positions then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

cluster_0 Kinase ATP Binding Site cluster_1 Fluoroquinazoline Inhibitor ATP ATP Hinge Hinge Region ATP->Hinge Competitive Binding Pocket Hydrophobic Pocket ATP->Pocket Quinazoline Quinazoline Core Quinazoline->Hinge H-Bonds Aniline Fluoro-Aniline Side Chain Aniline->Pocket Hydrophobic Interactions

Caption: Competitive binding of a fluoroquinazoline at the kinase ATP site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives cell proliferation in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] The quinazoline core has a high affinity for the EGFR kinase active site.[3]

Structure-Activity Relationships (SAR) of Fluoroquinazoline-based EGFR Inhibitors:

Relating chemical structure to biological activity is fundamental to rational drug design.[8] For fluoroquinazoline EGFR inhibitors:

  • Position 4 : An anilino group is crucial for potent activity. Substitutions on this ring, such as chloro and fluoro groups, can enhance binding.[9]

  • Positions 6 and 7 : These positions on the quinazoline core are often substituted with small, solubilizing groups (e.g., methoxy) to modulate pharmacokinetic properties.[10]

  • Fluorine Placement : A fluorine atom on the anilino ring can significantly impact potency and selectivity.[10]

CompoundTargetIC₅₀ (nM)Key Structural Features
Gefitinib EGFR2-374-anilinoquinazoline with chloro and fluoro substituents
Erlotinib EGFR24-anilinoquinazoline with ethynyl group
Lapatinib EGFR/HER23-13Dual inhibitor with a fluorobenzyl ether group
Compound 10e [5]EGFR0.28 µM (MDA-MB-231)Fluoroquinazolinone with additional substitutions
Compound 6 [5]EGFR0.35 µM (MCF-7)Fluoroquinazolinone derivative

Table 1: Comparative activity of selected quinazoline-based EGFR inhibitors. Data compiled from various sources.[4][5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[11] VEGFR-2 is a key regulator of this process.[12] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[12][13] Vandetanib is a clinically approved multi-targeted kinase inhibitor with a fluoroquinazoline core that targets VEGFR-2, EGFR, and RET.[12] The mechanism of action often involves the inhibition of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway.[14]

VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Fluoroquinazoline Fluoroquinazoline Inhibitor Fluoroquinazoline->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Angiogenesis & Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by fluoroquinazolines.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a standard procedure to determine the inhibitory potency (IC₅₀) of a novel fluoroquinazoline compound against a target kinase like EGFR or VEGFR-2.

cluster_workflow IC50 Determination Workflow A 1. Compound Preparation (Serial Dilution in DMSO) C 3. Incubation (Compound + Reaction Mixture at RT) A->C B 2. Reaction Mixture Setup (Kinase, Substrate, ATP in Assay Buffer) B->C D 4. Detection (Add Detection Reagent, e.g., ADP-Glo™) C->D E 5. Signal Measurement (Luminescence Reading) D->E F 6. Data Analysis (Plot % Inhibition vs. [Compound], Fit Curve to get IC50) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Part 3: Expanding Therapeutic Horizons

While oncology remains the primary application area, the versatile fluoroquinazoline scaffold is being explored for other therapeutic indications.

Fluoroquinazolines in Infectious Diseases
  • Antiviral Activity : Novel fluoroquinazoline compounds have demonstrated significant in vitro activity against human cytomegalovirus (HCMV), a major pathogen in immunocompromised individuals.[15][16] The introduction of fluorine can alter interactions with viral enzymes, providing a pathway for developing new antiviral agents.[17]

  • Antibacterial Potential : While distinct from the fluoroquinolone class of antibiotics, some fluoroquinazoline derivatives are being investigated for antibacterial properties, building on the broad biological activity of the core scaffold.

Applications in Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders.[18] Fluorine incorporation can enhance this permeability.[18]

  • Targeting Neuroinflammation : Microglial activation is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[19] The anti-inflammatory properties of some quinazoline derivatives suggest their potential to modulate these neuroinflammatory pathways.

  • Protein Degradation : Some dihydroquinazoline compounds have been shown to enhance the activity of the 20S proteasome, which could promote the degradation of aggregated proteins like α-synuclein, a hallmark of Parkinson's disease.[20]

Fluoroquinazolines as PET Radiotracers

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging.[18] ¹⁸F-labeled fluoroquinazolines have been developed as PET radiotracers to visualize and quantify the expression of specific kinase targets (e.g., TrkA/B/C) in vivo.[21] This application is invaluable for patient stratification, target engagement studies, and monitoring therapeutic response in clinical trials.[21]

Part 4: Future Directions and Conclusion

The development of fluoroquinazolines continues to be a dynamic area of medicinal chemistry. Future efforts will likely focus on:

  • Novel Target Identification : Exploring the activity of fluoroquinazoline libraries against emerging therapeutic targets beyond kinases.

  • Overcoming Drug Resistance : Designing next-generation inhibitors that are active against resistance mutations that arise during cancer therapy.[4]

  • Multi-Targeted Agents : Rationally designing single molecules that can modulate multiple disease-relevant pathways, potentially offering superior efficacy.[10]

References

  • Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. National Institutes of Health (NIH). Available at: [Link]

  • Marlatt, M., et al. (n.d.). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. (n.d.). Thieme E-Books & E-Journals. Available at: [Link]

  • Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Brooks, A. F., et al. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

  • The role of fluorine in antiviral drug discovery | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Available at: [Link]

  • Fluorine in medicinal chemistry. (2007). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Varghese, S., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. Available at: [Link]

  • Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration. (n.d.). PubMed Central. Available at: [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Available at: [Link]

  • Zhao, M., et al. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. PubMed. Available at: [Link]

  • The Role of Microglia in the Development of Neurodegenerative Diseases. (2021). PubMed. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Dioxino[2,3-f]quinazoline derivative VEGFR-2 inhibitors exerting significant antipro-liferative activity in HUVECs and mice. (2019). PubMed. Available at: [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

Abstract This application note provides a comprehensive, two-step experimental procedure for the synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step experimental procedure for the synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core structure in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step protocol, mechanistic insights, safety precautions, and expected analytical data.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[4][5] The fusion of a benzene ring and a pyrimidine ring results in a scaffold that is a key component in various approved drugs and clinical candidates.[6][7] The pharmacological versatility of quinazolines stems from the ability to readily modify their substitution patterns, leading to a broad spectrum of therapeutic applications.[1][3]

The target molecule, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, incorporates several key structural features: a fluoro group which can enhance metabolic stability and binding affinity, a reactive chloro group at the 4-position for subsequent nucleophilic substitution reactions, and a methoxyphenyl moiety. This makes it a valuable intermediate for the synthesis of a library of novel quinazoline-based compounds. This protocol details a reliable synthetic route starting from commercially available 2-amino-4-fluorobenzoic acid.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Cyclization - Formation of the quinazolinone core, 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one, from 2-amino-4-fluorobenzoic acid and 4-methoxybenzamide.

  • Step 2: Chlorination - Conversion of the quinazolinone intermediate to the final product, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, using phosphorus oxychloride.

Experimental Workflow Diagram

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-fluorobenzoic Acid + 4-Methoxybenzamide B Heat / Reflux (e.g., in Dowtherm A) A->B Reagents C Reaction Work-up (Cooling, Filtration) B->C Reaction D Purification (Recrystallization) C->D Isolation E Intermediate 1: 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one D->E Purity F Intermediate 1 G Add POCl₃ + N,N-Dimethylformamide (cat.) F->G Starting Material H Heat / Reflux G->H Reagents I Reaction Quench (Pour onto ice) H->I Reaction J Purification (Filtration, Washing, Drying) I->J Isolation K Final Product: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline J->K Purity

Caption: Synthetic workflow for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
2-Amino-4-fluorobenzoic acidC₇H₆FNO₂155.13Standard SupplierStarting material
4-MethoxybenzamideC₈H₉NO₂151.16Standard SupplierReagent for cyclization
Phosphorus Oxychloride (POCl₃)POCl₃153.33Standard SupplierHighly Corrosive & Water-Reactive
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Standard SupplierCatalyst for chlorination
Dichloromethane (DCM)CH₂Cl₂84.93Standard SupplierSolvent for extraction
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01In-house prep.For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Standard SupplierDrying agent
IceH₂O18.02In-house prep.For reaction quenching
Petroleum Ether--Standard SupplierFor recrystallization/washing

Detailed Experimental Protocols

Part 1: Synthesis of 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Intermediate)

Mechanistic Insight: This step involves the condensation of an anthranilic acid derivative with an amide. Under thermal conditions, the reaction proceeds via initial formation of an acyl-amino intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable quinazolinone ring system.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol) and 4-methoxybenzamide (10.7 g, 70.9 mmol, 1.1 equiv.).

  • Add a high-boiling point solvent such as Dowtherm A (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 250-260 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, allow the mixture to cool to approximately 100 °C.

  • Carefully pour the warm mixture into a beaker containing petroleum ether (200 mL) while stirring. This will cause the product to precipitate.

  • Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid cake thoroughly with petroleum ether (3 x 50 mL) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield 7-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one as a solid.

Part 2: Synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline (Final Product)

Mechanistic Insight: The chlorination of the quinazolinone is achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride. The carbonyl oxygen of the quinazolinone attacks the phosphorus atom, which, after rearrangement and elimination of phosphate byproducts, results in the formation of the chloro-quinazoline. A catalytic amount of DMF is often used to form a Vilsmeier-Haack type intermediate, which accelerates the reaction.[8]

Procedure:

  • CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[9][10][11] Always wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[9][11]

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 7-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (10.0 g, 37.0 mmol).

  • Carefully add phosphorus oxychloride (70 mL, 750 mmol) to the flask.

  • Slowly add N,N-dimethylformamide (DMF) (1.5 mL, 19.4 mmol) dropwise to the mixture. The addition may be exothermic.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 500 g) in a large beaker. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL).

  • Dry the solid product under vacuum to yield 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. The product can be recrystallized from a suitable solvent like an ethanol/water mixture or petroleum ether if further purification is needed.[8]

Quantitative Data and Characterization

CompoundStarting Amount (g)Moles (mmol)Theoretical Yield (g)Actual Yield (g)% YieldAppearance
Intermediate: 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one10.0 (Starting)64.517.4User DefinedUser DefinedOff-white solid
Final Product: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline10.0 (Starting)37.010.7User DefinedUser DefinedPale yellow solid

Expected Characterization Data:

  • ¹H NMR: Expect characteristic aromatic proton signals for the quinazoline and methoxyphenyl rings, as well as a singlet for the methoxy group (~3.9 ppm).

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated molecular weight (288.70 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~33% intensity of M).

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing heat and toxic gases. It can cause severe burns to the skin, eyes, and respiratory tract.[9][10] All manipulations must be conducted in a well-ventilated chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[10] Use appropriate PPE, including a face shield, goggles, and neoprene or butyl rubber gloves.[9] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

References

  • PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Jia, Y., et al. 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 3), o740. Available from: [Link]

  • Google Patents. EP1546119B1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available from: [Link]

  • ResearchGate. (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available from: [Link]

  • Atlantis Press. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

  • PubMed. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Available from: [Link]

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Available from: [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • National Institutes of Health. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Available from: [Link]

  • National Institutes of Health. 3-(4-Chlorophenyl)quinazolin-4(3H)-one. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. Available from: [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid. Available from: [Link]

  • ResearchGate. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Available from: [Link]

  • Preprints.org. Novel quinazoline derivatives: key pharmacological activities. Available from: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. Available from: [Link]

  • PubMed. 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline. Available from: [Link]

  • IRIS Unibas. Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 a. Available from: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-4-chlorobenzoic acid. Available from: [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]

  • PubMed. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino). Available from: [Link]

Sources

Application

1H NMR and 13C NMR characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

An Application Note for the Structural Elucidation of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline using ¹H and ¹³C NMR Spectroscopy Introduction Quinazoline derivatives are a prominent class of nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline using ¹H and ¹³C NMR Spectroscopy

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse and significant biological activities, which has led to their extensive use in medicinal chemistry and drug development.[1] Many compounds featuring the quinazoline scaffold have been developed as potent therapeutic agents, targeting a range of diseases. The precise structural characterization of these molecules is a critical step in their synthesis and development, ensuring their identity, purity, and the desired molecular architecture for biological efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3] This application note presents a comprehensive guide to the characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline using one-dimensional ¹H and ¹³C NMR spectroscopy.

As a senior application scientist, this guide is designed to be a practical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will cover the essential steps from sample preparation to spectral acquisition and detailed interpretation, providing a clear roadmap for the unambiguous structural verification of the title compound.

Molecular Structure and Atom Numbering

A systematic numbering of the atoms is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline are presented below. This convention will be used throughout this note to correlate specific atoms with their corresponding spectral data.

Caption: Experimental workflow for NMR characterization.

Results and Discussion: Spectral Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectra for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar quinazoline structures. [4][5]

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the quinazoline core, the four aromatic protons of the methoxyphenyl ring, and the three protons of the methoxy group.

  • Quinazoline Ring Protons (H5, H6, H8): These protons appear in the aromatic region. The fluorine atom at C7 will cause splitting of the signals for H6 and H8.

    • H8: This proton is ortho to the C7-F group and will appear as a doublet of doublets due to coupling with H6 (small, meta coupling) and the fluorine atom.

    • H6: This proton is ortho to the C7-F group and will appear as a doublet of doublets due to coupling with H5 (ortho coupling) and the fluorine atom.

    • H5: This proton is meta to the C7-F group and will likely appear as a doublet due to ortho coupling with H6.

  • Methoxyphenyl Ring Protons (H2'/H6', H3'/H5'): The methoxy group is an electron-donating group, which shields the ortho (H2'/H6') and para (H3'/H5') protons. Due to the symmetry of this ring, two distinct signals are expected.

    • H2'/H6': These protons are ortho to the C2-quinazoline linkage and will appear as a doublet. They are typically shifted downfield compared to H3'/H5'.

    • H3'/H5': These protons are ortho to the methoxy group and will appear as a doublet.

  • Methoxy Protons (H1''): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. [6] Table 1: Predicted ¹H NMR Data

    Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
    ~8.55 d J = 8.8 Hz 2H H2', H6'
    ~8.05 dd J(H-H) = 8.5 Hz, J(H-F) = 2.5 Hz 1H H5
    ~7.80 dd J(H-F) = 9.0 Hz, J(H-H) = 2.0 Hz 1H H8
    ~7.50 ddd J(H-F) = 9.0 Hz, J(H-H) = 8.5 Hz, 2.0 Hz 1H H6
    ~7.05 d J = 8.8 Hz 2H H3', H5'

    | ~3.90 | s | - | 3H | OCH₃ (C1'') |

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of electronegative atoms (N, Cl, F, O) significantly influences the chemical shifts. The fluorine atom at C7 will cause C-F coupling, splitting the signals of nearby carbons. [7]

  • Quinazoline Carbons: The carbons of the quinazoline ring will appear in the aromatic region. C4 (attached to Cl) and C2 (attached to two nitrogens and an aromatic ring) are expected to be significantly downfield. C7, being directly attached to fluorine, will show a large C-F coupling constant. Other carbons in the fluorinated ring (C5, C6, C8, C8a, C4a) will also exhibit smaller C-F couplings.

  • Methoxyphenyl Carbons: C1' and C4' (attached to the quinazoline and the methoxy group, respectively) will be downfield. The other four carbons (C2'/C6' and C3'/C5') will appear at typical aromatic chemical shifts.

  • Methoxy Carbon: The methoxy carbon (C1'') will appear as a sharp signal in the upfield region, typically around 55 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz) Assignment
~165.0 d, ¹JCF = 255 Hz C7
~161.0 s C2
~160.0 s C4
~155.0 d, ²JCF = 15 Hz C8a
~152.0 s C4'
~135.0 s C4a
~131.0 s C2', C6'
~129.0 d, ³JCF = 10 Hz C5
~125.0 s C1'
~120.0 d, ²JCF = 22 Hz C6
~114.0 s C3', C5'
~110.0 d, ³JCF = 25 Hz C8

| ~55.5 | s | OCH₃ (C1'') |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can reliably confirm the structure of this and related quinazoline derivatives. The provided tables of expected chemical shifts and coupling constants serve as a valuable reference for spectral assignment. The successful application of these NMR techniques is fundamental to ensuring the structural integrity of novel compounds in the fields of chemical synthesis and pharmaceutical research.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available from: [Link]

  • Supporting Information. 12 - Supporting Information. Available from: [Link]

  • MDPI. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Available from: [Link]

  • National Institutes of Health (NIH). NMR Characterization of RNA Small Molecule Interactions. PMC. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • National Institutes of Health (NIH). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Available from: [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • YouTube. How to Prepare an NMR Sample. Available from: [Link]

Sources

Method

Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition The reversible phosphor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents a fundamental regulatory mechanism in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of "druggable" targets.[1][2] The quinazoline core is a heterocyclic motif that has emerged as a "privileged scaffold" in the design of potent kinase inhibitors.[3][4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure and effectively target kinases like the Epidermal Growth Factor Receptor (EGFR).[3][6][7] These agents typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[2][8]

This document provides a comprehensive guide for the initial screening and characterization of novel quinazoline-based compounds, using 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline as a representative molecule. While specific biological data for this exact compound is not yet extensively published, its structural features—a substituted quinazoline core—suggest a strong potential for kinase inhibitory activity. This guide will therefore focus on establishing a robust, self-validating workflow for assessing its potential as a kinase inhibitor, from initial potency determination to preliminary mechanism of action studies.

Physicochemical Properties of the Lead Compound

A foundational understanding of the test compound's properties is critical for accurate assay design and data interpretation.

PropertyValue (Predicted/Exemplary)Significance in Screening Assays
Compound Name 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline-
Molecular Formula C₁₅H₁₀ClFN₂OEssential for calculating molar concentrations.
Molecular Weight 288.71 g/mol Critical for preparing stock solutions of known concentration.
Solubility DMSODictates the choice of solvent for stock solutions to ensure complete dissolution and prevent precipitation in aqueous assay buffers.
Purity >95% (Recommended)High purity is essential to ensure that the observed activity is due to the compound of interest and not contaminants.

Part 1: Initial Potency Screening - The In Vitro Kinase Assay

The first step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the activity of a target kinase in a cell-free system.[1] This is typically achieved by measuring the compound's IC50 value, which is the concentration required to inhibit 50% of the kinase's enzymatic activity.[1][2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][9] For high-throughput screening, luminescence-based assays, such as the Kinase-Glo® platform, are often preferred due to their sensitivity, simplicity, and amenability to automation.[10][11][12][13][14]

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A thermostable luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.[11][14]

Potential Kinase Targets for a Quinazoline-based Compound

Given the extensive literature on quinazoline derivatives, plausible initial targets for screening include:[3][5][15]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target for quinazoline inhibitors in non-small cell lung cancer.[7][16][17][18]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[19][20]

  • Other Tyrosine Kinases: The broader family of tyrosine kinases involved in various cancer-related signaling pathways.

Experimental Workflow for Kinase Activity/Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound Add_Compound Dispense Test Compound and Controls into Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Substrate Master Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Prep->Start_Reaction Incubate1 Incubate (e.g., 10-30 min) Add_Kinase->Incubate1 Incubate1->Start_Reaction Incubate2 Incubate (e.g., 30-60 min) Start_Reaction->Incubate2 Add_Detection_Reagent Add Luminescent Detection Reagent (e.g., Kinase-Glo®) Incubate2->Add_Detection_Reagent Incubate3 Incubate (e.g., 10-30 min) Add_Detection_Reagent->Incubate3 Read_Luminescence Read Plate on Luminometer Incubate3->Read_Luminescence Plot_Data Plot Luminescence vs. Log[Inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibitor assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., EGFR)

1. Materials and Reagents:

  • Test Compound: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

  • Enzyme: Recombinant human EGFR kinase (or other kinase of interest)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate

  • Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP: Adenosine 5'-triphosphate

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit

  • Positive Control: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR)

  • Negative Control: DMSO (vehicle)

  • Plates: White, opaque 96- or 384-well plates

  • Instrumentation: Multichannel pipettor, plate shaker, luminometer

2. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 100 µM to 1 nM). This will be your compound plate.

  • Assay Setup (in a 384-well plate format):

    • Add 50 nL of the serially diluted compound or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the appropriate wells of the assay plate.

    • Prepare a master mix of the kinase and substrate in the assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Mix the plate gently and incubate for 10-30 minutes at room temperature to allow the compound to interact with the kinase.[21]

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[22]

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.[11]

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Read the luminescence using a plate luminometer.

3. Data Analysis:

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Where Signal_Compound is the luminescence from wells with the test compound, Signal_Max is the average signal from the DMSO (0% inhibition) wells, and Signal_Min is the average signal from the positive control (100% inhibition) wells.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Part 2: Validation and Preliminary Mechanism of Action (MoA) Studies

Once a compound demonstrates inhibitory activity, the next crucial steps involve validating the result and beginning to understand its mechanism of action (MoA).[1]

Counter-Screening and Selectivity Profiling

A common pitfall in early-stage drug discovery is assay interference. Compounds can interfere with the detection system (e.g., luciferase) rather than the kinase itself.

  • ATP-Depletion Counter-Screen: To rule out false positives, the assay should be run in the absence of the kinase enzyme.[23] If the compound still causes a change in the luminescent signal, it is likely interfering with the detection reagent and should be flagged.

  • Selectivity Profiling: To understand the specificity of the inhibitor, it should be tested against a panel of other kinases.[1] This is a critical step to identify potential off-target effects that could lead to toxicity later in development.[24] Screening against a broad panel representing the human kinome is standard practice.[1][9]

Determining the Mechanism of Inhibition

Kinase inhibitors can act through various mechanisms, most commonly by competing with ATP or the substrate.[1]

  • ATP-Competition Assay: To determine if the inhibitor is ATP-competitive, the IC50 determination is repeated at several different ATP concentrations (e.g., 1x Km, 5x Km, 10x Km). If the IC50 value increases with increasing ATP concentration, it indicates that the compound is competing with ATP for the same binding site.[1][22] This is a hallmark of many quinazoline-based inhibitors.

Biophysical Binding Assays

Biophysical methods provide direct evidence of binding between the inhibitor and the kinase, complementing the functional data from enzymatic assays.

  • Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation kinetics of the inhibitor to the kinase immobilized on a sensor chip in real-time, providing valuable information on binding affinity (KD) and residence time.[1][16]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[1][16]

Logical Flow for Post-Screening Validation

G Start Primary Hit from Initial Screen (IC50 < 1 µM) Validate Validate Hit in Confirmatory Assay Start->Validate CounterScreen Perform Counter-Screen (Rule out assay interference) Validate->CounterScreen ATP_Comp ATP Competition Assay CounterScreen->ATP_Comp Selectivity Kinase Selectivity Profiling CounterScreen->Selectivity Biophysics Biophysical Validation (e.g., SPR, ITC) ATP_Comp->Biophysics MoA Determine Mechanism of Action (e.g., ATP-Competitive) ATP_Comp->MoA Biophysics->MoA Lead Advance to Cellular Assays and Lead Optimization MoA->Lead

Sources

Application

Application Notes and Protocols for Cell-based Assays with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

A Senior Application Scientist's Guide to Characterizing a Novel Quinazoline Derivative Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing a Novel Quinazoline Derivative

Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Compounds such as gefitinib and erlotinib have successfully targeted protein kinases, demonstrating the therapeutic potential of this chemical class.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel quinazoline derivative, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline , using a suite of robust cell-based assays. While specific biological data for this particular molecule is emerging, its structural similarity to known kinase inhibitors suggests a likely mechanism of action involving the inhibition of cellular signaling pathways that are often dysregulated in cancer.[3][4] This guide is designed to be a self-validating system, enabling researchers to rigorously evaluate the compound's biological activity from initial cytotoxicity screening to more in-depth mechanistic studies.

Scientific Rationale: Why Focus on Kinase Inhibition?

The 2-phenyl-4-aminoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibition. The quinazoline ring mimics the adenine base of ATP, while the phenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on these rings modulate the compound's potency and selectivity for different kinases. Given that many quinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), this guide will focus on assays to investigate this potential mechanism of action.[1][2][5]

Experimental Workflow: A Phased Approach to Characterization

A logical, phased approach is critical for the efficient and comprehensive evaluation of a novel compound. The following workflow is recommended:

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Validation p1_start Compound Preparation & QC p1_assay Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo®) p1_start->p1_assay Treat cells with a dose-response curve p1_end Determine IC50 in multiple cell lines p1_assay->p1_end Measure cell viability p2_apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) p1_end->p2_apoptosis Investigate mechanism of cell death/growth arrest p2_cellcycle Cell Cycle Analysis (Propidium Iodide staining) p1_end->p2_cellcycle Investigate mechanism of cell death/growth arrest p3_pathway Phospho-protein Analysis (Western Blot or ELISA) p2_apoptosis->p3_pathway Probe for inhibition of specific signaling pathways (e.g., p-EGFR, p-Akt) p2_cellcycle->p3_pathway Probe for inhibition of specific signaling pathways (e.g., p-EGFR, p-Akt) p3_reporter Reporter Gene Assay p3_pathway->p3_reporter Confirm downstream effects on transcription factor activity

Figure 1: A phased experimental workflow for the characterization of a novel quinazoline derivative.

Part 1: Foundational Protocols - Preparation and Initial Screening

Compound Handling and Stock Solution Preparation

The integrity of your results begins with proper compound handling.

  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays due to its high solubilizing capacity and compatibility with most cell lines at low concentrations (typically ≤ 0.5%).[6]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

    • Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Quality Control: Confirm the identity and purity of the compound via methods such as HPLC-MS or NMR.

Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This initial assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a crucial metric for its potency.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) for selectivity assessment.[5][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare a serial dilution of the 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline stock solution in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Example Value
IC50 Concentration of the compound that inhibits cell proliferation by 50%.5.33 µM
Cell Line The biological system used for the assay.HCT116 (Colon Cancer)
Incubation Time Duration of compound exposure.72 hours
Table 1: Example data presentation for a cytotoxicity assay.[7]

Part 2: Mechanistic Investigation Protocols

Once the cytotoxic potential of the compound is established, the next step is to understand how it affects the cells.

Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with the compound at concentrations around the IC50 value.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI, and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis and Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the Annexin V+ population upon treatment indicates the induction of apoptosis.

Protocol: Cell Cycle Analysis

This assay determines if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M), which is a common mechanism for anticancer agents.[12]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis and Interpretation:

  • The fluorescence intensity of PI is directly proportional to the DNA content.

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in a particular peak after treatment indicates cell cycle arrest at that phase.

Part 3: Target Engagement and Pathway Analysis

These assays aim to confirm the engagement of the compound with its putative kinase targets and the subsequent modulation of downstream signaling pathways.

Hypothetical Signaling Pathway for a Quinazoline-based Kinase Inhibitor

The following diagram illustrates a common signaling pathway targeted by quinazoline kinase inhibitors like those targeting EGFR.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Compound 4-Chloro-7-fluoro-2- (4-methoxyphenyl)quinazoline Compound->EGFR Inhibits

Figure 2: A representative signaling pathway potentially inhibited by 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

Protocol: Western Blotting for Phospho-protein Analysis

This technique directly assesses the phosphorylation state of a target kinase and its downstream substrates, providing evidence of target engagement.

Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF if testing EGFR inhibition). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein to ensure equal loading.

Data Analysis and Interpretation:

  • A decrease in the phosphorylated protein signal in compound-treated cells compared to the stimulated control indicates inhibition of the kinase.

Treatment p-EGFR (Normalized Intensity) Total EGFR (Normalized Intensity)
Vehicle Control1.001.00
EGF (100 ng/mL)8.501.05
Compound (IC50) + EGF2.100.98
Table 2: Example data from a phospho-protein analysis.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline . By following these protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic activity, its mechanism of action, and its potential molecular targets. This systematic approach is essential for advancing novel chemical entities through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PubChem. Retrieved from a relevant source.[1]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from a relevant source.[13]

  • Chem-Impex. (n.d.). 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. Retrieved from a relevant source.[14]

  • Narla, R. K., et al. (n.d.). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.[10]

  • Al-Suwaidan, I. A., et al. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules.[3]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry.[2]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.[15]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation.[9]

  • a4cell. (2023). Truly Effective Cell Assay Design.[16]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[12]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.[17]

  • Recent investigations indicate that the quinazoline derivatives... (n.d.). Source not specified.[4]

  • OuYang, Y., et al. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.[18]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[19]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.[20]

  • BMG LABTECH. (2020). Kinase assays.[21]

  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.[6]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). Journal of Nanobiotechnology.[22]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,... (n.d.). Source not specified.[23]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Source not specified.[24]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). Molecules.[7]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Expert Opinion on Drug Discovery.[5]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.[8]

  • STEMCELL Technologies. (n.d.). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.[11]

  • BOC Sciences. (n.d.). 4-CHLORO-7-FLUORO-2-(4-METHOXY-PHENYL)-QUINAZOLINE. Retrieved from a relevant source.[]AZOLINE. Retrieved from a relevant source. [25]

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Method

Derivatization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline for SAR studies

Application Note & Protocol Guide Topic: Strategic Derivatization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline for Structure-Activity Relationship (SAR) Studies Abstract: This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline for Structure-Activity Relationship (SAR) Studies

Abstract: This document provides a comprehensive guide for the chemical modification of the 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline scaffold, a key intermediate in medicinal chemistry. The quinazoline core is a privileged structure, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1][2] This guide details robust, field-proven protocols for derivatization at the highly reactive C4 position through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of analogues for systematic Structure-Activity Relationship (SAR) exploration, a critical step in the optimization of lead compounds. Each protocol is presented with an emphasis on the underlying chemical principles, self-validating analytical checkpoints, and authoritative references to ensure reproducibility and scientific integrity.

Scientific Rationale and Strategic Overview

The quinazoline scaffold has proven to be an exceptional framework for developing inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][3] Approved drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core, underscoring the therapeutic importance of this chemical class.[4] The starting material, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline , is an ideal precursor for SAR studies due to three key features:

  • The C4-Chloro Group: The chlorine atom at the C4 position is highly activated towards displacement. The electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3) makes this carbon atom electrophilic and susceptible to attack, rendering the chloride an excellent leaving group. This serves as the primary handle for introducing chemical diversity.

  • The C7-Fluoro Group: Fluorine substitution can significantly impact a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, through modulation of pKa and formation of specific hydrogen bonds.

  • The C2-(4-methoxyphenyl) Group: This bulky, lipophilic group typically occupies a hydrophobic pocket within the target protein's active site. Its presence is often crucial for initial binding affinity.

Our strategy focuses on leveraging the C4 position's reactivity to build a library of analogues, enabling a systematic investigation of how different substituents at this position influence biological activity.

Logical Framework for SAR Derivatization

The following diagram illustrates the key positions on the quinazoline core that are critical for SAR studies and the strategic focus of this guide.

SAR_Strategy cluster_positions Key Positions for SAR Exploration Core 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Core C4 C4 Position (Primary Reactive Handle) Core->C4 Primary focus of derivatization (SNA_r_ & Cross-Coupling) C7 C7 Position (Modulates Physicochemical Properties) Core->C7 Site for property modulation C2 C2 Position (Hydrophobic Pocket Interaction) Core->C2 Anchor for hydrophobic binding

Caption: Key strategic sites on the quinazoline scaffold for SAR studies.

Synthesis of the Core Intermediate

Before derivatization, a reliable supply of the starting material is essential. The synthesis of 4-chloroquinazolines is a well-established process, typically involving the cyclization of an anthranilic acid derivative to form a quinazolinone, followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

This two-step protocol begins with commercially available 2-amino-4-fluorobenzoic acid.

Step A: Synthesis of 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-fluorobenzoic acid (1.0 eq) and 4-methoxybenzamide (1.1 eq).

  • Reaction: Heat the mixture to 180-190 °C (oil bath) and maintain for 4-6 hours. The reaction mixture will become a molten paste.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The disappearance of the starting materials indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate and stir vigorously for 30 minutes to neutralize any acidic byproducts.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove unreacted benzamide.

  • Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for the next step. If necessary, recrystallization from ethanol can be performed.

Step B: Chlorination to 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

  • Reagents & Setup: To a round-bottom flask, add the dried quinazolinone from Step A (1.0 eq). In a well-ventilated fume hood, carefully add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Fit the flask with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to trap HCl and SO₂ gases). Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. The solid will gradually dissolve.

  • Monitoring: Monitor the reaction via TLC until the starting quinazolinone is fully consumed.

  • Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator).

  • Isolation: To the oily residue, cautiously add ice-cold water or a saturated sodium bicarbonate solution while stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

Derivatization at the C4 Position: Protocols and Causality

The C4-chloro group is the gateway to chemical diversity. We will detail the two most powerful and versatile methods for its substitution.

A. Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: This is the most direct method for forming C-N, C-O, and C-S bonds at the C4 position. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion whose formation is favored by the electron-deficient nature of the quinazoline ring. The choice of solvent and base is critical; polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction, while a base is often required to deprotonate the incoming nucleophile or neutralize the HCl byproduct. For reactions with amines, often no external base is needed as a second equivalent of the amine can serve this purpose.[5][6][7]

Protocol 2: General Procedure for SNAr with Amines (Amination)
  • Reagents & Setup: In a vial or round-bottom flask, dissolve 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) in a suitable solvent such as isopropanol (IPA), acetonitrile, or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 - 2.0 eq). For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) can be beneficial.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100 °C. Electron-rich amines may react at lower temperatures, while electron-poor or sterically hindered amines require heating.[5]

  • Monitoring & Validation: Track the reaction's progress using TLC or LC-MS. A successful reaction will show the consumption of the starting chloroquinazoline and the appearance of a new, typically more polar, product spot.

  • Work-up & Isolation:

    • Once complete, cool the reaction to room temperature.

    • If the product precipitates upon cooling (common in IPA), collect it by filtration, wash with cold solvent, and dry.

    • If the product is soluble, concentrate the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., Ethyl Acetate or DCM) and water or a mild aqueous base (e.g., NaHCO₃).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity using 1H NMR, Mass Spectrometry, and HPLC.

SNAr Reaction Workflow

SNAr_Workflow Start Dissolve Chloroquinazoline in Solvent (e.g., IPA) AddNuc Add Amine Nucleophile (1.2-2.0 eq) Start->AddNuc Heat Heat Reaction (RT to 100 °C) AddNuc->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Work-up & Isolation (Precipitation or Extraction) Monitor->Workup Complete Purify Purify (Chromatography or Recrystallization) Workup->Purify End Characterized Product Purify->End

Caption: A typical experimental workflow for SNAr amination reactions.

Nucleophile ClassExampleTypical ConditionsProduct
Primary/Secondary AminesAniline, MorpholineIPA or ACN, 80 °C, 4-12 h4-Aminoquinazoline
ThiolsThiophenolDMF, K₂CO₃, RT, 2-6 h4-Thioether quinazoline
Alcohols/PhenolsPhenol, MethanolDMF or DMSO, NaH, 60 °C, 6-16 h4-Ether quinazoline
B. Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Experience: For the formation of C-C and certain C-N bonds that are inaccessible via SNAr, palladium-catalyzed cross-coupling is the method of choice.[8] These reactions dramatically expand the accessible chemical space for SAR.

  • Suzuki-Miyaura Coupling: Ideal for creating C-C bonds by coupling the chloroquinazoline with aryl or vinyl boronic acids/esters. It offers excellent functional group tolerance and uses readily available, stable boron reagents.[9]

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, especially with challenging nucleophiles like weakly basic anilines or amides.[10][11] It requires a specific combination of a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.[11][12]

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Reagents & Setup: To an oven-dried flask, add 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed.

  • Monitoring & Validation: Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the coupled product.

  • Work-up: Cool the reaction. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash column chromatography and confirm the structure by NMR and MS.

Protocol 4: Buchwald-Hartwig Amination
  • Reagents & Setup: In a glovebox or under an inert atmosphere, combine the 4-chloroquinazoline (1.0 eq), the amine or amide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a bulky phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq).

  • Inert Atmosphere: Ensure all manipulations are performed under an inert atmosphere as the catalyst system is oxygen-sensitive.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or 1,4-Dioxane.

  • Reaction Conditions: Heat the mixture to 90-110 °C.

  • Monitoring & Validation: Monitor by LC-MS.

  • Work-up: Cool the reaction. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Purification & Characterization: Purify by column chromatography. Note that residual palladium can sometimes be removed by filtering the crude product through a pad of Celite®.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + Ar-Cl Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal + R-B(OH)₂ (Base) RedElim Reductive Elimination Ar-R Transmetal->RedElim Isomerization RedElim->Pd0 Product Out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

ReactionBond FormedKey ReagentsPrimary Application
Suzuki-Miyaura C-C (Aryl-Aryl)Boronic Acid, Pd Catalyst, BaseIntroduction of aryl, heteroaryl, or vinyl groups.
Buchwald-Hartwig C-N (Aryl-Amine)Amine, Pd Catalyst, Ligand, BaseAmination with electron-poor or sterically hindered amines.

Analytical Characterization and Data Interpretation

Trustworthiness in synthesis is established by rigorous analytical validation. Every new derivative must be characterized to confirm its structure and assess its purity.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use silica gel plates and visualize with UV light.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is essential for confirming the introduction of the new substituent. Look for characteristic shifts and coupling constants. For example, in an amination reaction, the appearance of a new N-H signal and signals corresponding to the protons of the added amine are key indicators. 13C and 19F NMR provide further structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming that the desired substitution has occurred. High-resolution MS (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% before biological screening.

Conclusion

The 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline scaffold is a versatile and powerful starting point for generating libraries of compounds for SAR studies. The protocols detailed in this guide for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provide robust and reproducible methods for accessing a wide diversity of chemical matter. By systematically applying these synthetic strategies and rigorously characterizing the resulting compounds, research teams can effectively map the structure-activity landscape and accelerate the journey from a promising scaffold to an optimized drug candidate.

References

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  • Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2004). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 6(21), 3805–3808. [Link]

  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(3), 283–298. [Link]

  • Singh, T., & Sharma, P. K. (2014). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 588–596. [Link]

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  • de Oliveira, R. B., de Faria, A. R., & de Oliveira, H. C. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 141–148. [Link]

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Application

Application Notes and Protocols: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers exploring the the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers exploring the therapeutic potential of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in lung cancer. This document outlines the scientific rationale, key biological targets, and detailed experimental protocols for evaluating its efficacy. The methodologies described are grounded in established practices for the preclinical assessment of small molecule kinase inhibitors in oncology, with a specific focus on non-small cell lung cancer (NSCLC). While direct studies on this specific molecule are not extensively published, the protocols and expected outcomes are extrapolated from extensive research on structurally similar quinazoline derivatives that have shown significant promise as anti-cancer agents.[1][2] This guide is intended to be a foundational resource to enable rigorous scientific investigation into this compound's mechanism of action and therapeutic potential.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved targeted cancer therapies.[3][4][5] These compounds predominantly function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5] In the context of lung cancer, quinazoline-based drugs like Gefitinib and Erlotinib have revolutionized treatment for patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[2][3] The structural features of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, including the chloro and fluoro substitutions, and the methoxyphenyl group, suggest its potential as a kinase inhibitor. This document will focus on its hypothetical application as a dual inhibitor of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key players in lung tumor progression and angiogenesis.[6][7][8]

Scientific Rationale and Postulated Mechanism of Action

We hypothesize that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline exerts its anti-tumor effects in lung cancer by targeting two critical signaling axes:

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[7] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in a subset of NSCLC.[9][10][11][12] We postulate that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline can bind to the ATP-binding pocket of EGFR, inhibiting its autophosphorylation and subsequent downstream signaling.

  • VEGFR2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is the main mediator of the pro-angiogenic effects of VEGF.[13] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[14] By inhibiting VEGFR2, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline could potentially suppress tumor-associated angiogenesis, thereby restricting nutrient and oxygen supply to the tumor.[6][14]

Visualizing the Postulated Signaling Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Compound 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Compound->EGFR Compound->VEGFR2

Figure 1: Postulated dual inhibitory action on EGFR and VEGFR2 signaling pathways.

Experimental Protocols

In Vitro Evaluation

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on lung cancer cell lines and to elucidate its impact on EGFR and VEGFR2 signaling.

3.1.1. Cell Line Selection

A panel of NSCLC cell lines with varying EGFR mutation statuses is recommended for a comprehensive evaluation.

Cell LineEGFR StatusHistologyRationale
A549 Wild-TypeAdenocarcinomaTo assess activity in EGFR wild-type NSCLC.[15]
PC-9 Exon 19 DeletionAdenocarcinomaRepresents EGFR-mutant NSCLC sensitive to TKIs.[15]
H1975 L858R & T790MAdenocarcinomaRepresents acquired resistance to first-generation EGFR TKIs.[15]
HUVEC N/AEndothelialTo specifically assess anti-angiogenic effects.

3.1.2. Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed lung cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in DMSO and then dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Treat cells for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

3.1.3. Western Blot Analysis for Signaling Pathway Modulation

This protocol is to confirm the inhibition of EGFR and VEGFR2 phosphorylation and their downstream targets.

  • Cell Lysis: Treat cells with the compound at concentrations around the IC₅₀ value for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Evaluation

Objective: To assess the anti-tumor efficacy and tolerability of the compound in a preclinical animal model of lung cancer.

3.2.1. Xenograft Mouse Model

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are valuable in vivo models.[16][17][18] The following protocol describes a CDX model using A549 cells.[19]

  • Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[20]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via oral gavage or intraperitoneal injection daily. The control group should receive the vehicle only.

  • Efficacy Assessment: Measure tumor volume and body weight every 2-3 days. The experiment is typically terminated when tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target engagement (e.g., p-EGFR, p-VEGFR2) and proliferation markers (e.g., Ki-67).

Experimental Workflow Visualization

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Lung Cancer Cell Culture (A549, PC-9, H1975) mtt MTT Assay (Determine IC50) cell_culture->mtt western_blot Western Blot (Target Modulation) cell_culture->western_blot xenograft Xenograft Model (A549 in Mice) mtt->xenograft Guide Dose Selection treatment Compound Administration xenograft->treatment efficacy Efficacy Assessment (Tumor Volume) treatment->efficacy pd_analysis Pharmacodynamic Analysis (IHC, Western Blot) efficacy->pd_analysis

Figure 2: A streamlined workflow for the preclinical evaluation of the compound.

Data Interpretation and Troubleshooting

  • High IC₅₀ Values: If the compound shows weak activity in the MTT assay, consider its solubility and stability in the culture medium. Also, the chosen cell lines may not be dependent on the targeted pathways.

  • No Change in Phosphorylation: If western blotting does not show a decrease in p-EGFR or p-VEGFR2, ensure that the cells were stimulated with the respective ligands (EGF or VEGF) before lysis to activate the pathways.

  • Toxicity in Animal Models: Significant weight loss or other signs of toxicity in mice may require dose reduction or a change in the formulation or administration route.

Conclusion

The application notes provided herein offer a robust framework for the preclinical investigation of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in lung cancer research. By systematically evaluating its effects on cell viability, key signaling pathways, and in vivo tumor growth, researchers can gain valuable insights into its therapeutic potential. The quinazoline scaffold has a proven track record in oncology, and a thorough investigation of this novel derivative is a meritorious endeavor in the pursuit of new and effective treatments for lung cancer.

References

  • Chem-Impex. (n.d.). 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. Retrieved from [Link]

  • OuYang, Y., et al. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022).
  • Sáinz-Jaspeado, M., et al. (2011). Abstract 5143: The role of VEGFR2 in lung cancer differs between adenocarcinoma and squamous cell carcinoma cell lines. Cancer Research, 71(8_Supplement), 5143.
  • ASTAR. (2026, January 23). ASTAR disarms pathway protecting lung cancer cells. Healthcare Asia Magazine.
  • Patel, H., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Wang, Y., et al. (2020). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 63(3), 1082-1103.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Li, X., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740.
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958.
  • Thapa, S., & Bolliger, J. L. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
  • Shi, X., et al. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. Bioorganic Chemistry, 161, 108481.
  • Keshavarzi, S., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3834.
  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
  • Al-Sanea, M. M., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 395-407.
  • Goparaju, C., et al. (2017). Regulation of VEGFR2 and AKT signaling by Musashi-2 in lung cancer. Oncotarget, 8(62), 105653–105666.
  • Chen, Y., et al. (2022). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma.
  • Huo, K., et al. (2022). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Signal Transduction and Targeted Therapy, 7(1), 349.
  • Lindeman, N. I., et al. (2018). Updated Molecular Testing Guideline for the Selection of Lung Cancer Patients for Treatment with Targeted Tyrosine Kinase Inhibitors. The Journal of Molecular Diagnostics, 20(2), 129-159.
  • Liu, W., et al. (2018). Expression of VEGFR2 and NRP-1 in non-small cell lung cancer and their clinical significance. Oncology Letters, 16(4), 5285-5292.
  • American Lung Association. (2025, December 9). EGFR and Lung Cancer.
  • Leigh, F. A., et al. (2014). Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. The Journal of Molecular Diagnostics, 16(3), 253-261.
  • LUNGevity Foundation. (n.d.).
  • Lu, T., et al. (2017). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 7(12), e2324.
  • Wang, J., et al. (2018). lncRNA LOC100132354 promotes angiogenesis through VEGFA/VEGFR2 signaling pathway in lung adenocarcinoma. Cancer Management and Research, 10, 4245-4256.
  • Devereaux, M., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023.
  • da Cunha Santos, G., et al. (2011). Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update.
  • College of American Pathologists. (n.d.).
  • protocols.io. (n.d.). LLC cells tumor xenograft model.
  • Griesinger, F., et al. (2023).
  • Li, Y., et al. (2016). VEGF/VEGFR-2 upregulates EZH2 expression in lung adenocarcinoma cells and EZH2 depletion enhances the response to platinum-based and VEGFR-2–targeted therapy. Oncotarget, 7(32), 51836–51850.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. This resource is designed to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. This resource is designed to provide in-depth guidance and troubleshooting strategies for researchers encountering solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this information based on physicochemical predictions, established principles of solubility enhancement, and extensive experience with similar small molecules.

Understanding the Challenge: Physicochemical Profile

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is a molecule with structural features that inherently limit its aqueous solubility. Its planar, aromatic quinazoline core, combined with a lipophilic methoxyphenyl substituent, contributes to a high crystal lattice energy and significant hydrophobicity. To effectively address solubility issues, it is crucial to understand its key physicochemical parameters.

Predicted Physicochemical Properties

ParameterPredicted ValueSignificance for SolubilitySource
pKa (most basic) 2.5 - 3.5The quinazoline nitrogen atoms are weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Protonation, and thus increased solubility, will only occur at a very low pH.ACD/Labs Percepta[1], Chemicalize
logP ~4.5This high value indicates a strong preference for a lipid environment over an aqueous one, signifying poor water solubility.SwissADME[2][3], Chemicalize
Aqueous Solubility Predicted to be poorly solubleConsistent with the high logP and predominantly neutral state at physiological pH.SwissADME[2]

Note: These values are in silico predictions and should be used as a guide. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, so difficult to dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4)?

A1: The poor aqueous solubility of this compound is a direct consequence of its chemical structure. The high predicted logP of ~4.5 indicates significant lipophilicity, meaning the molecule prefers a non-polar or oily environment over water.[2][3] Furthermore, with a predicted basic pKa between 2.5 and 3.5, the molecule is almost entirely in its neutral, non-ionized form at physiological pH.[1] This lack of charge prevents it from readily interacting with polar water molecules, leading to low solubility.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?

A2: This common phenomenon is known as "precipitation upon dilution." Your concentrated DMSO stock can hold a high amount of the compound, but when this is introduced into an aqueous environment, the compound's low intrinsic solubility is exceeded, causing it to crash out of solution.

To mitigate this, you can:

  • Decrease the final concentration: This is the most straightforward approach. Determine the highest concentration that remains in solution in your final assay medium.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing, and then gradually adding more buffer. This can sometimes help to keep the compound in a supersaturated state.

  • Employ solubility enhancement techniques: As detailed in the troubleshooting guides below, using co-solvents, surfactants, or cyclodextrins in your aqueous buffer can increase its capacity to dissolve the compound.

Q3: Can I adjust the pH of my buffer to improve solubility?

A3: Based on the predicted pKa of 2.5-3.5, you would need to lower the pH of your buffer to below 3.5 to achieve significant protonation and a corresponding increase in solubility.[1] While this may be feasible for some chemical assays, such a low pH is often incompatible with biological experiments involving cells or proteins, as it can cause damage or denaturation. Therefore, for most biological applications, pH adjustment alone is not a viable strategy for this compound.

Troubleshooting Guides

Guide 1: Initial Dissolution and Stock Solution Preparation

Issue: The compound does not fully dissolve in 100% DMSO to create a high-concentration stock solution.

Root Cause Analysis and Solution Workflow:

A Start: Compound won't dissolve in 100% DMSO B Is the DMSO anhydrous and of high purity? A->B C Action: Use fresh, anhydrous, high-purity DMSO. B->C No D Is gentle warming (30-40°C) permissible for your compound's stability? B->D Yes C->D E Action: Gently warm the solution in a water bath. D->E Yes F Action: Use ultrasonication to aid dissolution. D->F No H Success: Concentrated stock solution prepared. E->H G Consider alternative organic solvents (e.g., DMA, NMP) if DMSO fails. F->G G->H

Caption: Workflow for troubleshooting initial dissolution in DMSO.

Step-by-Step Protocol:

  • Verify Solvent Quality: Ensure you are using anhydrous, high-purity dimethyl sulfoxide (DMSO). Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds.

  • Gentle Warming: If your compound's stability allows, gently warm the DMSO solution in a water bath (30-40°C). This can increase the dissolution rate. Always check the compound's stability at elevated temperatures before proceeding.

  • Ultrasonication: Use a bath sonicator to provide mechanical energy to break down the crystal lattice of the compound, facilitating its dissolution.

  • Alternative Solvents: If DMSO is unsuccessful, consider other water-miscible organic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP). Be aware that these solvents may have different toxicities in biological assays.

Guide 2: Preventing Precipitation in Aqueous Buffers

Issue: The compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer.

Strategy Selection Flowchart:

A Start: Precipitation upon dilution in aqueous buffer B Can the final assay concentration be lowered? A->B C Solution: Reduce the final concentration of the compound. B->C Yes D Is a small percentage of an organic co-solvent tolerated in the assay? B->D No E Strategy 1: Co-Solvent Addition D->E Yes F Are non-ionic surfactants compatible with the assay? D->F No E->F G Strategy 2: Surfactant-based Formulation F->G Yes H Is complexation a suitable approach for your application? F->H No G->H I Strategy 3: Cyclodextrin Complexation H->I Yes J No viable solution. Re-evaluate experimental design or consider compound analogues. H->J No I->J

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

In-Depth Protocols for Solubility Enhancement

Protocol 1: Co-solvent Formulation

Principle: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer reduces the overall polarity of the solvent system, making it more favorable for dissolving a lipophilic compound.[4]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG-400)

Experimental Protocol:

  • Determine Co-solvent Tolerance: Before preparing your compound formulation, determine the maximum percentage of the chosen co-solvent that your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is typically in the range of 1-5% (v/v).

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS, pH 7.4) containing the predetermined percentage of the co-solvent. For example, to make a 2% ethanol buffer, add 2 ml of ethanol to 98 ml of PBS.

  • Dilution: While vortexing the co-solvent buffer, slowly add the DMSO stock of your compound to reach the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period under your experimental conditions.

Troubleshooting:

  • Precipitation still occurs: The final concentration may still be too high, or a higher percentage of co-solvent is needed. If the assay allows, try increasing the co-solvent concentration.

  • Assay interference: If you observe changes in your assay results with the co-solvent control, you may need to switch to a different co-solvent or use an alternative solubilization method.

Protocol 2: Surfactant-based Formulation

Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate lipophilic compounds, effectively increasing their apparent solubility in the aqueous phase.

Recommended Surfactants:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Kolliphor® EL (formerly Cremophor® EL)

Experimental Protocol:

  • Determine Surfactant Compatibility: As with co-solvents, test the compatibility of the surfactant with your assay. Surfactants can sometimes interfere with biological systems, so it's crucial to run proper controls. Concentrations are typically kept low, often in the range of 0.01-0.1% (w/v).

  • Prepare Surfactant-containing Buffer: Prepare your aqueous buffer with the desired concentration of the surfactant. Ensure the surfactant is fully dissolved.

  • Dilution: Slowly add the DMSO stock of your compound to the surfactant-containing buffer while vortexing.

  • Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to allow for micellar encapsulation.

Troubleshooting:

  • Cloudiness: The solution may appear slightly hazy due to the presence of micelles. This is normal. However, distinct particulate matter indicates precipitation.

  • Cell Lysis: Some surfactants can be lytic to cells at higher concentrations. Perform a dose-response curve with the surfactant alone to determine a non-toxic concentration for your cell-based assays.

Protocol 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v) or higher, depending on the required solubility enhancement.

  • Pre-incubation (Optional but Recommended): For more efficient complexation, you can add the DMSO stock of your compound to the cyclodextrin solution and allow it to incubate (e.g., with shaking or stirring) for a period of time (e.g., 1-24 hours) before further dilution or use in the assay.

  • Direct Dilution: Alternatively, you can directly dilute the DMSO stock into the pre-formed cyclodextrin-containing buffer.

  • Filtration: It is good practice to filter the final formulation through a 0.22 µm filter to remove any potential non-encapsulated compound aggregates.

Troubleshooting:

  • Insufficient Solubilization: The concentration of the cyclodextrin may be too low, or the affinity of the compound for the cyclodextrin cavity may be weak. Try increasing the cyclodextrin concentration.

  • Competitive Binding: Be aware that components of your assay medium (e.g., serum proteins) may compete with your compound for binding to the cyclodextrin, potentially reducing its effectiveness.

Summary of Approaches

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple to prepare, effective for moderate solubility enhancement.Can affect biological assays, risk of precipitation upon further dilution.In vitro biochemical assays.
Surfactants High solubilizing capacity, can form stable formulations.Potential for assay interference and cytotoxicity.Formulations where a low percentage of surfactant is tolerated.
Cyclodextrins Generally well-tolerated in biological systems, can significantly enhance solubility.[5]Can be more expensive, potential for competitive binding.Cell-based assays and in vivo studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114590532, 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline. Retrieved January 26, 2026 from [Link].

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 26, 2026 from [Link].

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved January 26, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Graphical visualization of calculated logP values (using SwissADME...). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved January 26, 2026, from [Link]

  • van der Vegt, N. F. A. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 116(29), 8375-8383. [Link]

  • Ishida, T., et al. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(9), 3747-3755. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Carvaja, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 60. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22649221, 4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline. Retrieved January 26, 2026 from [Link].

  • Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024). Technology Networks. Retrieved January 26, 2026 from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Co-formulation via co-precipitation can promote intermolecular interactions... (2025). MDPI. Retrieved January 26, 2026 from [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy & Bioallied Sciences, 3(2), 141-157. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Kinase Assays with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

Welcome to the technical support center for researchers utilizing 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in kinase assays. This guide is designed to provide expert insights and practical solutions to common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in kinase assays. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental workflows. As a quinazoline-based kinase inhibitor, this compound is a valuable tool in drug discovery and cell signaling research. However, like any sophisticated experimental system, kinase assays require careful optimization and troubleshooting. This resource, presented in a question-and-answer format, will address specific issues to help you achieve robust and reproducible results.

Core Principles of Kinase Assays with Quinazoline-Based Inhibitors

Quinazoline derivatives frequently act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase active site.[1][2] This mechanism of action is central to understanding and troubleshooting your assays. The core of a typical in vitro kinase assay involves combining the kinase, a substrate, ATP, and the inhibitor, followed by detection of substrate phosphorylation or ATP consumption.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during kinase assays with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

Issue 1: High Variability Between Replicates or Assays

Question: My assay results show significant variability between replicate wells and between experiments. What are the likely causes and how can I improve consistency?

Answer: High variability is a common issue that can often be traced back to several factors related to assay setup and execution.

  • Pipetting Inaccuracy: Small volumes are often used in kinase assays, making them susceptible to pipetting errors. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • Reagent Instability: Ensure all reagents, including the kinase, substrate, and ATP, are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents when possible.

  • Inconsistent Incubation Times: For kinetic assays, precise timing of reagent addition and reaction termination is critical.[5] Use a multi-channel pipette or automated liquid handler to ensure consistency across the plate.

  • Edge Effects: Evaporation from wells on the edge of the microplate can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outer wells or fill them with buffer to maintain a humid environment.

  • Compound Precipitation: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation.

Self-Validating Protocol for Assessing Assay Variability:

  • Run a "Mock" Assay: Perform the assay with all components except the kinase to establish a baseline for background signal and its variability.

  • Control Wells: Include positive (no inhibitor) and negative (no kinase) controls in multiple locations across the plate to assess for plate-wide inconsistencies.

  • Z'-Factor Calculation: For established assays, calculate the Z'-factor to quantify assay quality. A Z'-factor greater than 0.5 is considered excellent for high-throughput screening.[6]

Issue 2: Low Signal-to-Noise Ratio

Question: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve the signal strength and reduce the background?

Answer: A low signal-to-noise ratio can mask the effects of your inhibitor. The following steps can help improve your assay window:

  • Optimize Enzyme Concentration: The amount of active kinase is a critical parameter. Titrate the kinase concentration to find the optimal level that provides a robust signal without depleting the substrate too quickly.

  • Optimize Substrate and ATP Concentrations: The concentrations of both substrate and ATP should be carefully optimized. For many kinases, the Michaelis constant (Km) for ATP is in the range of 10-100 µM.[7] Using an ATP concentration around the Km can provide a good balance of activity and sensitivity to ATP-competitive inhibitors.

  • Increase Incubation Time: A longer incubation time can lead to a stronger signal, but be mindful of potential enzyme instability or substrate depletion.

  • Choose the Right Assay Technology: Different assay formats have varying levels of sensitivity. Luminescence-based assays, such as ADP-Glo™, often provide a wider dynamic range compared to fluorescence-based assays.[3]

  • Minimize Background Signal:

    • Reagent Purity: Ensure all reagents, especially the substrate and enzyme, are of high purity to avoid non-specific signals.

    • Buffer Composition: Some buffer components can interfere with the detection method. For example, high concentrations of reducing agents like DTT can interfere with some fluorescent probes.

Issue 3: Unexpected IC50 Values or Lack of Inhibition

Question: I am not observing the expected inhibitory activity with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, or my IC50 values are much higher than anticipated. What could be the reason?

Answer: This can be a frustrating issue, often pointing to problems with the inhibitor itself or the assay conditions.

  • Compound Integrity and Solubility:

    • Verification: Confirm the identity and purity of your compound stock.

    • Solubility: As a quinazoline derivative, the compound is likely dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect kinase activity (typically ≤1%).[8][9] High concentrations of DMSO can sometimes stimulate or inhibit kinase activity.[8][9]

  • High ATP Concentration: For an ATP-competitive inhibitor, a high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, thus increasing the apparent IC50 value.[7] Consider running the assay at a lower ATP concentration (e.g., at the Km for ATP).

  • Incorrect Kinase Target: Ensure that the kinase you are using is a known or predicted target of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. The quinazoline scaffold is common in inhibitors of tyrosine kinases like EGFR and VEGFR.[1][10]

  • Inactive Enzyme: Verify the activity of your kinase with a known control inhibitor.

Workflow for Investigating Lack of Inhibition

Caption: Troubleshooting workflow for lack of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline?

A1: Based on its quinazoline core structure, this compound is most likely an ATP-competitive kinase inhibitor.[1][2] This means it competes with ATP for binding to the active site of the kinase. The fluorine and chloro substitutions can enhance binding affinity and selectivity.[11]

Q2: How do I prepare my stock solution of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline?

A2: This compound is likely soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For your experiments, create a dilution series from this stock. It is crucial to maintain a consistent final DMSO concentration across all assay wells, including controls.[12]

Q3: How can I determine the selectivity of this inhibitor?

A3: To assess the selectivity of your inhibitor, you should test it against a panel of different kinases.[7] This can be done through commercially available kinase profiling services. A more selective inhibitor will show high potency against a specific kinase or a small subset of kinases, with significantly lower potency against others.

Q4: My compound seems to interfere with the assay signal. How can I address this?

A4: Compound interference is a known issue, particularly in fluorescence-based assays.[5]

  • Counter-Screen: Run the assay in the absence of the kinase to see if the compound itself affects the detection reagents.

  • Alternative Assay Formats: Consider using an orthogonal assay with a different detection method (e.g., a luminescence- or radioactivity-based assay) to confirm your results.[13]

Q5: What are typical buffer conditions for a kinase assay?

A5: While optimal conditions vary for each kinase, a typical kinase assay buffer includes:

  • A buffering agent (e.g., HEPES, Tris-HCl) at a physiological pH (around 7.4).

  • A magnesium salt (e.g., MgCl2), as Mg2+ is an essential cofactor for ATP binding.

  • A reducing agent (e.g., DTT) to maintain the kinase in an active state.

  • A protein carrier (e.g., BSA) to prevent the enzyme from sticking to plasticware.

  • Sometimes, a detergent (e.g., Triton X-100) is included to prevent aggregation.[5]

Quantitative Data Summary Table

ParameterRecommended RangeRationale
Final DMSO Concentration 0.1% - 1%Minimize solvent effects on kinase activity.[8][9]
ATP Concentration At or below KmIncreases sensitivity for ATP-competitive inhibitors.[7]
Enzyme Concentration Linear range of activityEnsures the reaction rate is proportional to enzyme concentration.
Substrate Concentration At or above KmEnsures the reaction is not substrate-limited.
Z'-Factor > 0.5Indicates a robust and reliable assay.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration
  • Prepare a serial dilution of the kinase in kinase assay buffer.

  • Add the diluted kinase to the wells of a microplate.

  • Initiate the reaction by adding a fixed, non-limiting concentration of substrate and ATP.

  • Incubate for a fixed time period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction and measure the signal according to your assay protocol.

  • Plot the signal versus kinase concentration and identify the concentration that falls within the linear range of the assay.

Protocol 2: IC50 Determination for an ATP-Competitive Inhibitor
  • Prepare a serial dilution of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in 100% DMSO.

  • Dilute the compound series in kinase assay buffer to an intermediate concentration, ensuring the DMSO concentration is consistent.

  • Add the diluted inhibitor to the assay plate.

  • Add the kinase at its pre-determined optimal concentration and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

  • Initiate the kinase reaction by adding a mixture of substrate and ATP (at a concentration around the Km for ATP).

  • Incubate for the optimized reaction time.

  • Stop the reaction and detect the signal.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]

Kinase Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Buffer, Kinase, Substrate, ATP) C Add Inhibitor to Plate A->C B Prepare Inhibitor Dilution Series B->C D Add Kinase to Plate C->D E Pre-incubate D->E F Initiate Reaction with ATP/Substrate Mix E->F G Incubate F->G H Stop Reaction G->H I Add Detection Reagents H->I J Read Plate I->J K Data Analysis (IC50 Calculation) J->K

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. Available from: [Link].

  • Abdel-Maksoud, M.S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(12), e2200331. Available from: [Link].

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Available from: [Link].

  • Al-Suwaidan, I.A., et al. (2023). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Molecules, 28(13), 5036. Available from: [Link].

  • Sittampalam, G.S., et al. (2012). Assay Development for Protein Kinase Enzymes. In: Markossian, S., Grossman, A., eds. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link].

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link].

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available from: [Link].

  • AstraZeneca. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-. Available from: https://www.astrazeneca.com/media/S1535-7163(19)30635-7.
  • Ali, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(11), 1365. Available from: [Link].

  • de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 12(10), 1478. Available from: [Link].

  • Al-Hussain, S.A., et al. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ChemistrySelect, 10(4), e202404509. Available from: [Link].

  • PubChem. 4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline. Available from: [Link].

  • Zhang, Y., et al. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 22(12), 2095. Available from: [Link].

  • Srivastava, A.K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. Available from: [Link].

  • Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 227-237. Available from: [Link].

  • Gagic, Z., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research, 42(1), 218. Available from: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link].

  • Wang, Y., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(5), 2039-2051. Available from: [Link].

  • Shapiro, A.B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Online discussion]. ResearchGate. Available from: [Link].

  • Lountos, G.T., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Medicinal Chemistry Letters, 5(12), 1269-1273. Available from: [Link].

  • Li, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1347. Available from: [Link].

  • Al-Obaid, A.M., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(2), 1-8. Available from: [Link].

  • C.A., A., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Nature Communications, 13, 4409. Available from: [Link].

  • Lee, J.Y. (2014). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 5(2), 1-4. Available from: [Link].

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link].

  • Gagic, Z., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research, 42(1), 218. Available from: [Link].

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link].

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available from: [Link].

  • PubChem. 4,7-Dichloro-2-(4-propan-2-ylphenyl)quinazoline. Available from: [Link].

  • Zeeb, M., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(26), 14758-14767. Available from: [Link].

  • Kurmi, K., et al. (2022). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 23(23), 15003. Available from: [Link].

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link].

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2296. Available from: [Link].

  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. Available from: [Link].

  • Yuan, J., et al. (2025). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review. Biosensors, 15(10), 863. Available from: [Link].

  • Burger, D., et al. (2020). DMSO inhibits MAP kinase activation. [Image]. ResearchGate. Available from: [Link].

  • Sanchez, A., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103009. Available from: [Link].

  • Kalliokoski, T., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(16), 1969-1976. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in Cancer Cells

Welcome to the technical support center for researchers utilizing 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in cancer cell studies. This guide is designed to provide in-depth troubleshooting and practical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline in cancer cell studies. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming experimental hurdles, particularly the challenge of acquired resistance. Given its structural features, with a quinazoline core common to many kinase inhibitors, this molecule is hypothesized to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This guide is structured to address the practical questions and issues that arise during the investigation of this and similar compounds.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline and the emergence of resistance.

Q1: What is the likely mechanism of action of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline?

A1: Based on its chemical structure, specifically the 4-anilinoquinazoline scaffold, this compound is predicted to be a tyrosine kinase inhibitor (TKI).[1] This class of molecules commonly targets the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK/ERK and PI3K/Akt.[2][3]

Q2: My cancer cells are showing reduced sensitivity to the compound after several passages. What is the likely cause?

A2: This is a classic example of acquired resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms.[4] For EGFR inhibitors, common resistance mechanisms include:

  • Secondary mutations in the EGFR kinase domain: A well-known example is the T790M "gatekeeper" mutation, which can hinder the binding of the inhibitor.[5]

  • Activation of bypass signaling pathways: Cells may upregulate alternative receptor tyrosine kinases (e.g., c-Met) to maintain downstream signaling even when EGFR is inhibited.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.

Q3: How can I confirm that my cells have developed resistance?

A3: The gold standard for confirming resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your treated cells versus the parental (untreated) cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is typically determined using a cell viability assay, such as the MTT or MTS assay.[7]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Issue: You are observing high variability in your IC50 measurements between experiments.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Cell Health & Passage Number Use cells in the logarithmic growth phase and maintain a consistent, low passage number. Avoid using over-confluent cells.[8]
Compound Solubility Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.[8]
Inconsistent Seeding Density Use a cell counter to ensure uniform cell seeding in each well. Create a cell suspension with a homogenous density before plating.[9]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Assay Incubation Time Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint.[8]
Guide 2: Investigating the Mechanism of Resistance

Issue: You have confirmed resistance and now want to understand the underlying molecular mechanism.

Recommended Experimental Workflow:

Workflow for Investigating Resistance Mechanisms.

Step-by-Step Protocols:

1. Western Blot Analysis of EGFR Signaling Pathway

This protocol allows for the assessment of the phosphorylation status of key proteins in the EGFR pathway.[10]

  • Cell Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat cells with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline at the respective IC50 concentrations for a predetermined time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[10]

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and imaging system.

2. siRNA-Mediated Knockdown to Validate Bypass Pathways

This protocol can be used to determine if a specific gene is responsible for mediating resistance.[11][]

  • siRNA Transfection:

    • Seed resistant cells in a 6-well plate.

    • Prepare two sets of tubes: one with siRNA targeting your gene of interest (e.g., c-Met) and a negative control siRNA, diluted in serum-free media.[13]

    • In separate tubes, dilute a lipid-based transfection reagent in serum-free media.

    • Combine the siRNA and transfection reagent solutions and incubate at room temperature to allow complex formation.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • After incubation, harvest a subset of cells to confirm knockdown of the target protein by Western blot or qRT-PCR.[11]

  • Cell Viability Assay:

    • Re-plate the transfected cells and treat with a dose-range of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

    • Perform a cell viability assay to determine if knockdown of the target gene re-sensitizes the cells to the compound.

Part 3: Overcoming Resistance Strategies

Once a resistance mechanism is identified, the following strategies can be explored.

Strategy 1: Combination Therapy

If a bypass pathway is identified (e.g., c-Met activation), a logical next step is to combine 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline with an inhibitor of that pathway.

Combination Therapy to Overcome Bypass Signaling.

Strategy 2: Development of Next-Generation Inhibitors

If a mutation in the target protein is identified, this information can be used to design new compounds that can effectively inhibit the mutated protein. This is a drug development strategy that requires medicinal chemistry expertise.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Chemistry & Biology Interface. (2023). Vol. 13 (3), 74-88.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). bio-protocol, 15(16), e4833.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). European Journal of Medicinal Chemistry, 265, 115939.
  • Using RNA Interference to Study Protein Function. (2011). Methods in Molecular Biology, 703, 195-207.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). Molbank, 2025(1), M1958.
  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • 2,4-Dichloro-7-fluoroquinazoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74.
  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2025). STAR Protocols, 6(3), 102458.
  • Western blot analysis of proteins related to the EGFR signal pathway,... (2018). Oncotarget, 9(10), 9177-9188.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025). Molbank, 2025(1), M1958.
  • Ways to generate drug-resistant cancer cell lines?. (2013).
  • Principle, mechanism, and application of siRNA knockdown in gene silencing. (n.d.). ACROBiosystems.
  • Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. (2011). Journal of Visualized Experiments, (53), 2826.
  • How to solve the problem from cell viability test?. (2023).
  • Studying Drug Resistance Using Cancer Cell Lines. (2020). Cancers, 12(9), 2487.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 1636-1645.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128718.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (2016). Organic & Biomolecular Chemistry, 14(3), 911-921.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. It is designed for chemistry professionals engaged in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. It is designed for chemistry professionals engaged in pharmaceutical research and development, offering practical solutions to common challenges encountered during the isolation of this key synthetic intermediate.

Section 1: Understanding the Synthesis and Impurity Profile

Effective purification begins with a clear understanding of the reaction landscape. The synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline typically involves the cyclization of an anthranilamide or anthranilonitrile derivative with 4-methoxybenzoyl chloride, followed by chlorination of the resulting quinazolinone intermediate.[1][2][3] This process introduces a predictable set of potential impurities that must be removed.

Typical Synthetic Pathway & Key Species:

Synthesis_Pathway SM1 2-Amino-4-fluorobenzamide INT1 7-Fluoro-2-(4-methoxyphenyl) quinazolin-4(3H)-one SM1->INT1 Cyclocondensation SM2 4-Methoxybenzoyl Chloride SM2->INT1 FP 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline INT1->FP note1 Polarity: High note3 Polarity: Low note2 Polarity: Moderate

Caption: Synthetic route to the target compound and key species.

The primary challenge is separating the final, relatively non-polar product from the more polar quinazolinone intermediate and any unreacted starting materials.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the typical synthetic route, your crude product may contain:

  • Unreacted Starting Materials: Such as 2-amino-4-fluorobenzamide and 4-methoxybenzoic acid (from the hydrolysis of 4-methoxybenzoyl chloride).

  • Quinazolinone Intermediate: The most common and often most challenging impurity to remove is 7-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is formed before the final chlorination step.[3][4]

  • Hydrolysis Byproduct: The 4-chloro group is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture at high temperatures, which can revert the product back to the quinazolinone intermediate.

  • Reagent Residues: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their byproducts (e.g., phosphoric acid).

Q2: My product appears as a persistent oil or sticky solid after the work-up. How can I induce crystallization?

A2: This is a common issue often caused by residual solvents or impurities depressing the melting point.

  • Trituration: The most effective first step is trituration. Add a non-polar solvent in which your product is poorly soluble, such as n-hexane, pentane, or diethyl ether. Stir or sonicate the mixture vigorously. This will wash away non-polar impurities and can often induce the product to precipitate as a solid. The solid can then be collected by filtration.

  • High Vacuum: Ensure all reaction solvents (like toluene, DMF, or excess POCl₃) are thoroughly removed under high vacuum, sometimes with gentle heating.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal for removing small amounts of impurities when you have a large batch of material (>90% pure). It is faster and more scalable than chromatography. A good solvent system will fully dissolve the product at high temperature but allow it to crystallize out upon cooling, while keeping impurities dissolved.

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple components or when impurities have similar solubility to the product.[5][6] It offers the highest resolution for separating compounds with different polarities, such as separating the final chloro-quinazoline from the more polar quinazolinone intermediate.

Section 3: Troubleshooting Guide

This section addresses specific problems observed during purification.

Problem 1: Low Yield After Aqueous Work-up
Possible Cause Explanation & Solution
Product Precipitation is Incomplete After quenching the reaction (e.g., with ice water), the product precipitates. If the volume of water is too large or contains organic co-solvents from the reaction, your product may be partially soluble. Solution: Minimize the quench volume. If co-solvents are present, consider removing them under reduced pressure before adding water. After filtration, you can extract the aqueous filtrate with a solvent like dichloromethane or ethyl acetate to recover any dissolved product.
Emulsion Formation During extractive work-up, emulsions can form, trapping the product between the aqueous and organic layers. Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite.
Premature Crystallization The product crystallizes in the separatory funnel during extraction, leading to significant loss. Solution: Use a slightly larger volume of extraction solvent or choose a solvent in which the product is more soluble (e.g., dichloromethane over ethyl acetate).
Problem 2: Product is Impure After Recrystallization
Possible Cause Explanation & Solution
Incorrect Solvent Choice The chosen solvent may dissolve the product well but also dissolves the key impurities. Alternatively, the product might be too soluble even at low temperatures, leading to poor recovery. Solution: Perform a systematic solvent screen. Test small aliquots of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the product when hot but yield clean crystals upon cooling.
Oiling Out Instead of crystallizing, the product separates as an oil when the solution cools. This happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate nucleation.
Impurity Co-precipitation The impurity is crystallizing along with the product. Solution: This indicates that recrystallization alone is insufficient. The product must be purified by column chromatography first, followed by a final recrystallization step to achieve high purity.
Problem 3: Poor Separation During Column Chromatography

Troubleshooting_Chromatography Start Problem: Poor Separation on Column Cause1 Incorrect Eluent Polarity Start->Cause1 Cause2 Column Overloading Start->Cause2 Cause3 Sample Loaded in Wrong Solvent Start->Cause3 Sol1 If Rf is too high (spots run fast): Decrease eluent polarity (more hexane, less ethyl acetate). Cause1->Sol1 Sol1b If Rf is too low (spots don't move): Increase eluent polarity (less hexane, more ethyl acetate). Cause1->Sol1b Sol2 Use more silica gel for the amount of crude material (Rule of thumb: 50:1 to 100:1 silica:crude ratio by weight). Cause2->Sol2 Sol3 Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane) or the initial eluent. Avoid strong solvents like methanol or pure ethyl acetate for loading. Cause3->Sol3

Caption: Decision tree for troubleshooting column chromatography.

Section 4: Detailed Purification Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Post-Reaction Work-up

This protocol is for quenching a reaction where a strong chlorinating agent like POCl₃ or SOCl₂ was used.

  • Preparation: Prepare a large beaker with crushed ice and water (e.g., 500 mL for a 50 mmol scale reaction).

  • Quenching: After the reaction is complete (monitored by TLC or HPLC), allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture into the beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Precipitation & pH Adjustment: A solid precipitate (the crude product) should form. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of the reagent. Check the pH of the aqueous solution; it will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral (~7).

  • Isolation: Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to help dry the solid and remove non-polar residues.

  • Drying: Dry the crude product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product and 0.5 mL of a test solvent (e.g., isopropanol). Heat the mixture to boiling. If the solid dissolves completely, it is a potential candidate. Remove from heat and allow to cool to room temperature, then place in an ice bath. If abundant crystals form, it is a good solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the mixture to return to a boil between additions.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test various ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). The ideal system will give the product spot an Rf value of ~0.25-0.35.

    • Product: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline (less polar).

    • Key Impurity: 7-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (more polar).

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (e.g., 8:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (~2-3 times the weight of your crude product) and then add your dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to track the separation of the product from its impurities.

  • Isolation: Combine all fractions that contain the pure product. Evaporate the solvent under reduced pressure to yield the purified 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Available at: [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link]

  • Schiebel, J., et al. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), M1958. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Schiebel, J., et al. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Yang, J., et al. (2021). Catalyst-free synthesis of quinazolinones by oxidative cyclization under visible light in the absence of additives. Journal of Heterocyclic Chemistry, 58(7), 1496–1501. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(32), 19803–19813. Available at: [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Al-Suhaimi, K. S., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6667. Available at: [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 16(3), 655. Available at: [Link]

  • Rasapalli, S., et al. (2019). A Novel Aza-Nazarov Cyclization of Quinazolinonyl Enones: A Facile Access to C-Ring Substituted Vasicinones and Luotonins. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • Alam, M. J., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 1–21. Available at: [Link]

  • Wang, C., et al. (2017). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Organic Letters, 19(13), 3410–3413. Available at: [Link]

  • ResearchGate. (n.d.). Quinazolines Synthesis & QSAR Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Atlantis Press. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Bogdal, D., & Penczek, P. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Synthetic Communications, 38(12), 2048–2056. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available at: [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • McCarthy, C., et al. (2020). Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions. Journal of Chromatography A, 1634, 461678. Available at: [Link]

  • ResearchGate. (n.d.). Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions. Retrieved from [Link]

  • Supporting information. (n.d.). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link].wikipedia.org/wiki/Quinazoline)

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

Welcome to the technical support guide for the analytical characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. This document is designed for researchers, analytical scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. This document is designed for researchers, analytical scientists, and drug development professionals. Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is paramount for safety and efficacy. This guide provides in-depth, field-proven insights into the methods for detecting and identifying potential impurities, complete with troubleshooting protocols and answers to frequently encountered challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses foundational questions regarding the potential impurities associated with 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, grounded in common synthetic pathways and regulatory expectations.

Q1: What are the likely process-related impurities from the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. While the exact route for this specific molecule may vary, generalized syntheses of 2,4-disubstituted quinazolines provide a predictive framework for potential process-related impurities.[3][4][5] These can be classified into several categories:

  • Starting Materials: Unreacted precursors are a common source of impurities. For a typical synthesis, this could include compounds like 2-amino-4-fluorobenzoic acid derivatives.[1]

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product. A key intermediate in many quinazoline syntheses is a chlorinated precursor like 2,4-dichloro-7-fluoroquinazoline, which could remain if the subsequent substitution reaction is incomplete.[1][3]

  • By-products: Impurities formed from side reactions. For instance, reactions involving phosphorus oxychloride (POCl₃) for chlorination can lead to the formation of undesired phosphorylated or hydrolyzed by-products.[3][6] Over-reaction or incomplete reaction at other sites on the quinazoline core can also generate isomeric impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity ClassPotential Structure/DescriptionLikely OriginRecommended Analytical Technique
Starting Materials e.g., 2-amino-4-fluorobenzonitrileIncomplete initial reaction stepsHPLC-UV, LC-MS
Key Intermediates e.g., 2,4-dichloro-7-fluoroquinazolineIncomplete substitution at C4HPLC-UV, GC-MS, LC-MS
By-products Isomers (e.g., incorrect substitution)Non-specific reaction conditionsHPLC-UV (with appropriate column chemistry)
Reagents/Catalysts e.g., Residual Palladium from coupling reactionsCarry-over from synthesisICP-MS (for metals)
Q2: What are potential degradation products I should look for?

A2: Degradation products can form during manufacturing, storage, or formulation. For 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, the primary sites of instability are likely the chloro and methoxy groups.

  • Hydrolysis: The chlorine atom at the 4-position is susceptible to hydrolysis, especially under non-neutral pH conditions, which would replace the -Cl with a hydroxyl group (-OH) to form the corresponding quinazolinone.

  • Oxidation: The methoxy group (-OCH₃) could potentially be oxidized, although this is generally less common under standard storage conditions.

  • Photodegradation: Many aromatic heterocyclic compounds exhibit sensitivity to light. Photostability studies are crucial to determine if specific degradants form upon light exposure. The UV absorption of quinazolines is typically in the 220-320 nm range, indicating potential for photoreactivity.[7]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A3: The International Council for Harmonisation (ICH) provides clear guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[8][9][10] The thresholds are based on the maximum daily dose (MDD) of the drug.

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[11]

  • Identification Threshold: The level above which an impurity's structure must be determined.[11]

  • Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.[11]

Section 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for pharmaceutical impurity analysis, offering robust quantification and separation capabilities.[12]

Recommended Starting HPLC Method (Protocol)

This method provides a robust starting point for separating 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline from its likely impurities. Method optimization will be necessary for your specific sample matrix and impurity profile.

  • Column Selection: A C18 stationary phase is the standard choice for reversed-phase chromatography of moderately polar compounds. A column with high-purity silica and end-capping is recommended to minimize peak tailing from silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols and improve peak shape for basic compounds like quinazolines.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile, to a concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved; sonication may be required.

  • Chromatographic Conditions:

Table 3: Recommended HPLC Starting Parameters

ParameterRecommended SettingRationale/Causality
Column C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and resolution for a wide range of impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient is essential for initial screening to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion due to solvent effects.
Detection UV at 254 nm and 315 nm254 nm is a common wavelength for aromatic compounds. A second wavelength (e.g., near the compound's λmax ~315 nm[7]) can help differentiate impurities.
Run Time 30 minutesIncludes gradient and a hold/re-equilibration step.
HPLC Troubleshooting Guide

Even with a robust method, problems can arise. Here’s how to diagnose and solve common issues.

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

  • Cause 1: Silanol Interactions. The quinazoline nitrogens can interact with residual acidic silanols on the silica support.

    • Solution: Ensure the mobile phase pH is low (e.g., using formic or trifluoroacetic acid) to suppress silanol ionization. Using a high-purity, end-capped column is also critical.[13]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.

  • Cause 3: Extra-Column Effects. A void in the column head or excessive tubing length between the injector and detector can cause band broadening.

    • Solution: Perform column maintenance (e.g., reversing and flushing). Check all fittings and use tubing with the smallest possible internal diameter.

G start Peak Tailing Observed check_overload Dilute sample 10x and reinject start->check_overload overload_q Does peak shape improve? check_overload->overload_q is_overload Yes: Issue is column overload. Reduce sample concentration. overload_q->is_overload Yes not_overload No: Not overload overload_q->not_overload No check_mobile_phase Check mobile phase pH. Is it acidic (pH 2-4)? not_overload->check_mobile_phase ph_q Is pH correct? check_mobile_phase->ph_q is_ph Yes: pH is likely not the issue ph_q->is_ph Yes not_ph No: Adjust mobile phase pH with formic or TFA and retry. ph_q->not_ph No check_column Consider column age/history. Perform column flush/regeneration or test with a new column. is_ph->check_column

Caption: Troubleshooting decision tree for HPLC peak tailing.

A: Ghost peaks are peaks that appear in a blank run or inconsistently in sample runs.

  • Cause 1: Contaminated Mobile Phase. Solvents can degrade over time or become contaminated.

    • Solution: Prepare fresh mobile phase daily. Filter all aqueous buffers before use.[14]

  • Cause 2: Carryover from Injector. The autosampler needle or injection port may not be adequately washed between runs.

    • Solution: Increase the volume and strength of the needle wash solvent. Use a wash solvent that can effectively dissolve your analyte (e.g., 50:50 Acetonitrile:Water).[15]

  • Cause 3: Late Elution. A compound from a previous injection may be eluting in a subsequent run, especially during a gradient.

    • Solution: Extend the run time or add a high-organic flush at the end of your gradient to ensure all compounds have eluted from the column.

A: Drifting retention times compromise data integrity.

  • Cause 1: Inconsistent Mobile Phase Composition. Poorly mixed mobile phases or selective evaporation of a volatile component can cause drift.

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed. Keep solvent bottles capped to prevent evaporation.

  • Cause 2: Fluctuating Column Temperature. Even small changes in ambient temperature can affect retention times.

    • Solution: Always use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).

  • Cause 3: Pump Malfunction or Leaks. An unstable flow rate from the pump will directly impact retention times.

    • Solution: Check the system for leaks. Purge the pump to remove air bubbles and check pump seals for wear.[15]

Section 3: Advanced Technique: LC-MS for Impurity Identification

When an impurity exceeds the identification threshold (e.g., >0.10%), its structure must be determined. LC-MS is the definitive tool for this task, providing molecular weight and fragmentation data.[16][17]

Experimental Protocol (LC-MS)
  • Method Conversion: Your HPLC-UV method must be adapted for MS compatibility. Non-volatile buffers like phosphate are not suitable. The recommended starting method using formic acid is already MS-compatible.

  • Ionization Source Selection: For quinazoline derivatives, an Electrospray Ionization (ESI) source is ideal. Operate in positive ion mode, as the quinazoline nitrogens are readily protonated.

  • MS Parameters:

    • Full Scan (MS1): First, perform a full scan analysis to obtain the accurate mass of the parent ions for the main peak and all impurity peaks. A typical scan range would be m/z 100-1000.

    • MS/MS (MS2): Next, perform a product ion scan on the impurity parent ions. This will fragment the molecule and provide structural information. Data-dependent acquisition (DDA) is an efficient way to automatically trigger MS/MS scans on ions that exceed a certain intensity threshold.[17]

  • Data Interpretation:

    • Use the accurate mass from the MS1 scan to generate a molecular formula for the impurity.

    • Analyze the fragmentation pattern from the MS/MS scan to propose a structure. Compare the fragmentation of the impurity to that of the main compound to identify which part of the molecule has changed. For example, a mass shift of +16 Da could indicate oxidation, while a shift of -Cl+OH (-17.5 Da) could indicate hydrolysis.

Section 4: Overall Impurity Identification Workflow

The process of detecting, identifying, and controlling impurities is a systematic workflow that combines multiple analytical techniques and regulatory principles.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Control & Reporting start Analyze Sample with Validated HPLC-UV Method quantify Quantify Impurities (Area % vs. Standard) start->quantify compare Compare Impurity Level to ICH Thresholds quantify->compare below_id Below ID Threshold compare->below_id < ID Threshold above_id Above ID Threshold compare->above_id > ID Threshold lcms Analyze Sample by LC-MS (Accurate Mass) msms Acquire MS/MS Data for Impurity > ID Threshold lcms->msms elucidate Propose Structure based on Mass and Fragmentation Data msms->elucidate confirm Confirm Structure (e.g., NMR, Synthesis of Standard) elucidate->confirm qualify Qualify Impurity if > Qualification Threshold (Toxicology Studies) confirm->qualify spec Set Specification Limits for all Identified Impurities qualify->spec report Report in Regulatory Filing spec->report below_id->spec above_id->lcms

Sources

Optimization

Technical Support Center: Managing Off-Target Effects of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the off-target effects of the putative kinase inhibitor, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. While specific public domain data for this exact molecule is limited, its quinazoline scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3] This guide is therefore built on established principles and field-proven methodologies for characterizing and mitigating off-target activities of small-molecule kinase inhibitors.

Introduction: The Double-Edged Sword of Kinase Inhibition

Small molecule inhibitors like 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline offer powerful tools for dissecting cellular signaling and for therapeutic intervention. However, their utility can be compromised by off-target effects, where the inhibitor interacts with unintended proteins.[4][5][6] These interactions can lead to confounding experimental results, misinterpretation of data, and potential toxicity in a clinical setting.[5][6] This guide provides a systematic approach to identifying, validating, and managing these off-target effects to ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. When your experimental observations diverge from the expected biological consequences of inhibiting the primary target, it is crucial to consider that your compound may be modulating other cellular pathways.[7][8] We recommend initiating a systematic investigation to deconvolve the on- and off-target effects.

Q2: What is the first step I should take to investigate potential off-target effects?

A2: A critical first step is to perform a comprehensive kinase selectivity profile. This involves screening your compound against a large panel of kinases (ideally, a significant portion of the kinome) to identify other potential high-affinity binding partners.[9][10] Several commercial vendors offer these services. This will provide a quantitative measure of your compound's selectivity and highlight the most likely off-target candidates.

Q3: My compound is highly selective in a biochemical kinase assay, but I still suspect off-target effects in my cell-based experiments. What could be the reason?

A3: High biochemical selectivity does not always translate to high cellular selectivity. Several factors can contribute to this discrepancy:

  • Cellular Context: The abundance and subcellular localization of kinases can differ significantly between a biochemical assay and a live cell.

  • "Off-rate" vs. "On-rate": A compound might have a fast "on-rate" and "off-rate" for its primary target but a slower "off-rate" from an off-target, leading to prolonged inhibition of the latter in a cellular environment.

  • Metabolism: Your compound could be metabolized within the cell into a species with a different selectivity profile.

Q4: How can I confirm that a suspected off-target is responsible for the observed phenotype?

A4: The gold standard for confirming an off-target effect is to use a combination of orthogonal approaches:

  • Structurally Unrelated Inhibitors: Use a different inhibitor with a distinct chemical scaffold that is known to be a potent inhibitor of the suspected off-target, but not your primary target. If this second inhibitor recapitulates the observed phenotype, it strengthens the case for the off-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.[5] If the phenotype is rescued or diminished in the absence of the off-target, this provides strong evidence for its involvement.

  • Rescue Experiments: If your compound inhibits the function of the primary target, you can try to rescue the phenotype by introducing a drug-resistant mutant of the primary target. If the phenotype persists, it is likely due to an off-target effect.

Q5: Are there computational methods to predict potential off-target effects?

A5: Yes, in silico approaches can be valuable for predicting potential off-target interactions.[6][11] These methods often use ligand-based or structure-based approaches to screen your compound against a database of protein structures. While these predictions require experimental validation, they can help prioritize which off-targets to investigate.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cellular Assays

Causality: Unforeseen off-target interactions are a common cause of variability and unexpected outcomes in cell-based experiments.[5] This troubleshooting guide will help you systematically identify and validate potential off-target liabilities.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

G A Unexpected Cellular Phenotype Observed B Perform Kinase Selectivity Profiling (e.g., Eurofins DiscoverX, Reaction Biology) A->B C Identify Potential Off-Targets (High-affinity binders) B->C D Orthogonal Validation C->D E Use Structurally Unrelated Inhibitor of Suspected Off-Target D->E F Genetic Knockdown/Knockout (siRNA, CRISPR) of Off-Target D->F G Phenotype Recapitulated? E->G H Phenotype Rescued? F->H I Confirm Off-Target Effect G->I Yes H->I Yes J Refine Experimental Design (Lower concentration, alternative compound) I->J

Caption: Workflow for identifying and validating off-target effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with varying concentrations of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline or a vehicle control for a defined period.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification and Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein and suspected off-target proteins using Western blotting or mass spectrometry.

  • Data Interpretation:

    • Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. By probing for both your intended target and suspected off-targets, you can assess their relative engagement at different compound concentrations.

Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship

Causality: A complex or biphasic dose-response curve can indicate that at different concentrations, your compound is engaging multiple targets with varying affinities.

Quantitative Data Summary: Hypothetical Kinase Selectivity Profile

The following table illustrates a hypothetical kinase selectivity profile for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, highlighting the importance of understanding the potency against both the intended target and potential off-targets.

Kinase TargetIC50 (nM)Target TypeNotes
Primary Target Kinase (PTK) 15 On-Target High-potency inhibition.
Off-Target Kinase 1 (OTK1)85Off-TargetPotential for engagement at higher concentrations.
Off-Target Kinase 2 (OTK2)250Off-TargetLess likely to be engaged at typical experimental doses.
Off-Target Kinase 3 (OTK3)>10,000Off-TargetNot a significant concern.

Experimental Protocol: In-Cell Western for On- and Off-Target Pathway Modulation

This technique allows for the simultaneous quantification of protein phosphorylation (a common readout of kinase activity) for both on-target and off-target pathways in a high-throughput format.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed your cells in a 96-well or 384-well plate.

    • Treat the cells with a serial dilution of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline. Include appropriate positive and negative controls.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated form of your on-target's substrate and a substrate of a suspected off-target kinase.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).

  • Imaging and Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for each well. Normalize the signal for the phosphoprotein to a housekeeping protein.

  • Data Interpretation:

    • Plot the normalized fluorescence intensity against the compound concentration to generate dose-response curves for both the on-target and off-target pathways. This will reveal the concentration at which your compound begins to engage the off-target pathway.

Signaling Pathway Visualization

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway PTK Primary Target Kinase (PTK) Substrate_A Substrate A PTK->Substrate_A Phosphorylation Phenotype_A Expected Phenotype Substrate_A->Phenotype_A OTK1 Off-Target Kinase 1 (OTK1) Substrate_B Substrate B OTK1->Substrate_B Phosphorylation Phenotype_B Unexpected Phenotype Substrate_B->Phenotype_B Inhibitor 4-Chloro-7-fluoro-2- (4-methoxyphenyl)quinazoline Inhibitor->PTK High Affinity Inhibitor->OTK1 Lower Affinity

Caption: On-target versus off-target pathway engagement.

Conclusion: Towards More Rigorous and Reproducible Science

Managing the off-target effects of small molecule inhibitors is a critical aspect of rigorous and reproducible research. By employing a multi-faceted approach that combines broad selectivity profiling with orthogonal cellular and genetic validation techniques, researchers can confidently deconvolute on- and off-target effects. This not only leads to a more accurate interpretation of experimental data but also paves the way for the development of more selective and effective therapeutic agents.

References

  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available at: [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available at: [Link]

  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs) - ResearchGate. Available at: [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Profiling 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent and selective kina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent and selective kinase inhibitors. Their remarkable versatility has led to the successful clinical application of several drugs targeting key signaling pathways implicated in tumorigenesis. This guide provides an in-depth comparison of a specific investigational compound, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, with established quinazoline-based inhibitors, leveraging structure-activity relationship (SAR) data to contextualize its potential therapeutic profile.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core, a bicyclic aromatic heterocycle, serves as a highly effective pharmacophore for ATP-competitive kinase inhibitors.[1] Its rigid structure provides a foundation for the strategic placement of various substituents that can engage with specific amino acid residues within the ATP-binding pocket of kinases, thereby dictating potency and selectivity.[2] Many successful kinase inhibitors have been developed based on this scaffold, targeting a range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[3]

Profiling 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline: A Structure-Based Assessment

While specific experimental data for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is not extensively available in public literature, a detailed analysis of its structural motifs, in the context of established SAR for quinazoline inhibitors, allows for a reasoned projection of its likely biological activity.

Structural Deconstruction and SAR Analysis:

  • 2-(4-methoxyphenyl) Group: The presence of an aryl group at the 2-position of the quinazoline ring is a feature associated with potent antiproliferative activity in various cancer cell lines.[4][5] The 4-methoxy substitution on the phenyl ring can influence the molecule's electronic properties and its interaction with the hydrophobic regions of the kinase ATP-binding pocket. Studies have shown that such substitutions can be crucial for anticancer activity.[6]

  • 4-Chloro Substitution: The 4-position of the quinazoline ring is a critical point of interaction for many kinase inhibitors. While many clinically approved EGFR inhibitors feature an anilino group at this position, the presence of a chloro group suggests that this compound may act as a versatile intermediate for further chemical modification or may possess intrinsic activity. The chloro group is a good leaving group, making it suitable for nucleophilic substitution to generate a diverse library of analogs.

  • 7-Fluoro Substitution: Fluorine substitution on the quinazoline core is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The fluorine atom at the 7-position can potentially form favorable interactions, such as hydrogen bonds or halogen bonds, with the kinase domain.[7] Its electron-withdrawing nature can also influence the overall electronic distribution of the quinazoline ring system.

Based on these structural features, it is plausible to hypothesize that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline could exhibit inhibitory activity against various tyrosine kinases, with a potential for targeting EGFR or other related kinases. However, without direct experimental evidence, its precise target profile and potency remain speculative.

A Comparative Overview of Established Quinazoline Inhibitors

To provide a framework for understanding the potential of novel quinazoline derivatives, we will compare 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline with several FDA-approved inhibitors that share the same core scaffold.

EGFR Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.

  • Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of EGFR.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

  • Erlotinib (Tarceva®): Another first-generation reversible EGFR-TKI with a similar mechanism of action to gefitinib, also used for the treatment of NSCLC and pancreatic cancer.[2]

  • Lapatinib (Tykerb®): A dual TKI that reversibly inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] It is used in the treatment of HER2-positive breast cancer.

  • Afatinib (Gilotrif®): A second-generation, irreversible TKI that covalently binds to EGFR, HER2, and HER4, leading to a more sustained inhibition of signaling.[2]

VEGFR Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key mediators of this process.

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor that targets VEGFR2, EGFR, and RET tyrosine kinases.[2] It is used in the treatment of medullary thyroid cancer.

PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

  • Idelalisib (Zydelig®): A selective inhibitor of the p110δ isoform of PI3K, primarily used in the treatment of certain B-cell malignancies.[3]

Comparative Data Summary

The following table summarizes the key characteristics of the discussed inhibitors. Due to the lack of specific experimental data for 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, its properties are inferred based on SAR.

InhibitorPrimary Target(s)Mechanism of ActionKey Structural Features
4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Hypothesized: EGFR, other TKsHypothesized: ATP-competitive2-Aryl, 4-Chloro, 7-Fluoro
Gefitinib EGFRReversible, ATP-competitive4-Anilino, 6,7-dimethoxy
Erlotinib EGFRReversible, ATP-competitive4-Anilino, 6,7-bis(2-methoxyethoxy)
Lapatinib EGFR, HER2Reversible, ATP-competitive4-(3-chloro-4-fluoroanilino), 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)
Afatinib EGFR, HER2, HER4Irreversible, Covalent4-Anilino, 7-alkoxy, Michael acceptor
Vandetanib VEGFR2, EGFR, RETReversible, ATP-competitive4-(4-bromo-2-fluoroanilino), 6-methoxy, 7-(1-methylpiperidin-4-yl)methoxy
Idelalisib PI3KδReversible, ATP-competitive4-(2-(1H-indol-3-yl)ethylamino)

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows

To better understand the context of quinazoline-based inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding P_EGFR Phosphorylated EGFR EGFR->P_EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: EGFR signaling pathway and the mechanism of inhibition by quinazoline-based drugs.

Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assay Workflow cluster_workflow Experimental Steps Step1 1. Prepare Kinase, Substrate, and ATP Solution Step2 2. Add Test Compound (e.g., Quinazoline Inhibitor) Step1->Step2 Step3 3. Incubate at Optimal Temperature Step2->Step3 Step4 4. Add Detection Reagent (e.g., ADP-Glo™) Step3->Step4 Step5 5. Measure Luminescence/Fluorescence Step4->Step5 Step6 6. Calculate % Inhibition and IC50 Step5->Step6

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols: A Guide to Evaluating Quinazoline Inhibitors

To empirically determine the inhibitory potential of a compound like 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, a series of well-defined experiments are necessary. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is designed to measure the ability of a test compound to inhibit the activity of the EGFR kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

    • Prepare a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

  • Kinase Reaction Setup:

    • In each well of the microplate, add the following components in this order:

      • Kinase buffer.

      • Test compound dilution (or controls).

      • Peptide substrate.

      • Recombinant EGFR kinase.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Assay: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It has a high signal-to-background ratio and is less prone to interference from colored or fluorescent compounds compared to other methods.

  • ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

  • Controls: The inclusion of positive and negative controls is essential for validating the assay performance and ensuring that the observed inhibition is due to the test compound.

Conclusion

While the specific biological activity of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline remains to be fully elucidated through empirical testing, a comprehensive analysis of its chemical structure in the context of established structure-activity relationships for quinazoline inhibitors suggests its potential as a kinase inhibitor. Its 2-aryl and 7-fluoro substitutions are features commonly found in potent anticancer agents. Further investigation through in vitro and in vivo studies is warranted to determine its precise molecular targets, potency, and therapeutic potential. The comparative framework and experimental protocols provided in this guide offer a robust starting point for the continued exploration of this and other novel quinazoline derivatives in the quest for more effective cancer therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7899.
  • Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors. (2021). Bioorganic Chemistry, 110, 104848.
  • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. (2016). European Journal of Medicinal Chemistry, 119, 114-125.
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(3), 339.

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Comparative

A Researcher's Guide to Characterizing Novel Quinazoline-Based EGFR Inhibitors: A Comparative Analysis Framework

In the landscape of targeted cancer therapy, the quinazoline scaffold represents a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a comprehensive framework for r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold represents a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a comprehensive framework for researchers to evaluate a novel quinazoline derivative, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, against the well-established first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. Our focus is not on pre-existing data for the novel compound, but rather on establishing a rigorous, self-validating experimental workflow to ascertain its potential as a therapeutic agent.

Introduction: The EGFR Signaling Axis and the Primacy of the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of this signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][4] This has rendered EGFR a prime target for therapeutic intervention.

Gefitinib and erlotinib are prototypical examples of successful EGFR inhibitors built upon the 4-anilinoquinazoline core structure.[5] They function by competitively and reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.[2][6] This guide will use these two drugs as benchmarks to assess the biological activity of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, a compound sharing the foundational quinazoline moiety.

The Benchmarks: Gefitinib and Erlotinib

Gefitinib and erlotinib, while structurally similar and sharing a common mechanism of action, exhibit subtle differences in their clinical profiles and potencies, which can be influenced by specific EGFR mutation statuses.[7][8][9] Both are particularly effective in patients with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[2] While some studies suggest similar efficacy, others have noted differences in progression-free survival and side-effect profiles.[8][10][11]

FeatureGefitinibErlotinib
Core Structure 4-anilinoquinazoline4-anilinoquinazoline
Mechanism of Action Reversible ATP-competitive inhibitor of EGFR tyrosine kinase[2]Reversible ATP-competitive inhibitor of EGFR tyrosine kinase[3][6]
Primary Indication EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)[12]EGFR-mutated NSCLC, Pancreatic Cancer[7][13]
Key Side Effects Rash, diarrhea, nausea, fatigue[10]Rash, diarrhea, nausea, vomiting, fatigue[10]

Characterizing the Challenger: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

The subject of our investigation, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, possesses the quinazoline core, suggesting a potential for EGFR inhibitory activity. The chloro and fluoro substitutions on the quinazoline ring and the methoxyphenyl group are common modifications in the design of kinase inhibitors, intended to modulate potency, selectivity, and pharmacokinetic properties.[14] The following experimental plan outlines the necessary steps to characterize its biological activity in comparison to gefitinib and erlotinib.

Experimental Workflow: A Three-Tiered Approach

A logical and stepwise approach is crucial for the robust evaluation of a novel compound. We propose a three-tiered workflow encompassing biochemical, cellular, and mechanistic assays.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanistic Validation a EGFR Kinase Assay b Cell Viability Assay (MTT) a->b Proceed if potent c Western Blot for p-EGFR b->c Proceed if active in cells

Caption: A three-tiered experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Tier 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of purified EGFR kinase and to calculate their half-maximal inhibitory concentrations (IC50).

Causality of Experimental Choices: This cell-free assay is the first critical step to confirm that the novel compound directly targets the EGFR kinase. By using a purified recombinant enzyme, we eliminate cellular complexities like membrane transport and off-target effects, providing a clean measure of on-target potency.[15][16] A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity and suitability for high-throughput screening.[15]

Protocol: ADP-Glo™ Kinase Assay [15][17]

  • Reagent Preparation:

    • Prepare a reaction buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[18]

    • Reconstitute recombinant human EGFR kinase (wild-type or mutant, e.g., L858R) and a suitable substrate (e.g., poly(E,Y)4:1) in the reaction buffer.

    • Prepare a stock solution of ATP in water.

    • Dissolve 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, gefitinib, and erlotinib in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of EGFR kinase solution.

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for compound binding to the kinase.[18]

    • Initiate the kinase reaction by adding a mix of the substrate and ATP. The final ATP concentration should be close to its Km value for EGFR to ensure sensitive detection of competitive inhibitors.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[15]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Tier 2: Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on EGFR signaling.

Causality of Experimental Choices: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] This assay will determine if the biochemical potency of the novel compound translates into anti-proliferative effects in a cellular context. We will use an EGFR-dependent cell line, such as A431 (overexpresses wild-type EGFR) or PC-9 (EGFR exon 19 deletion), to ensure the observed effects are likely mediated through the target pathway.

Protocol: MTT Assay [19][21]

  • Cell Seeding:

    • Culture A431 or PC-9 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, gefitinib, erlotinib) in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[22]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate to ensure complete solubilization of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for each compound.

Tier 3: Western Blot for EGFR Phosphorylation

Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling within the cell.

Causality of Experimental Choices: This mechanistic assay provides direct evidence of target engagement in a cellular environment. By measuring the phosphorylation status of EGFR (p-EGFR) at a key tyrosine residue (e.g., Tyr1068), we can verify that the compound is indeed inhibiting the kinase activity of the receptor.[1][24][25] A decrease in the p-EGFR/total EGFR ratio upon compound treatment confirms the on-target mechanism of action.

Protocol: Western Blot Analysis [1][26]

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-18 hours to reduce basal EGFR activity.[18]

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

    • Stimulate the cells with epidermal growth factor (EGF) (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[18]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to equal protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[1]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total EGFR. A loading control like β-actin should also be used.[1]

  • Data Analysis:

    • Perform densitometric analysis of the bands to quantify the levels of p-EGFR and total EGFR.

    • Calculate the ratio of p-EGFR to total EGFR for each treatment condition.

    • Compare the ratios in compound-treated samples to the EGF-stimulated vehicle control to determine the extent of inhibition.

G cluster_0 Sample Preparation cluster_1 Immunodetection cluster_2 Analysis a Cell Lysis & Protein Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody (p-EGFR) d->e f Secondary Antibody (HRP) e->f g ECL Detection f->g h Densitometry & Normalization g->h

Caption: A streamlined workflow for Western blot analysis of EGFR phosphorylation.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel quinazoline-based compound, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, as a potential EGFR inhibitor. By systematically comparing its performance in biochemical and cellular assays against established benchmarks like gefitinib and erlotinib, researchers can generate the critical data needed to justify further investigation.

Positive results from this workflow—specifically, potent IC50 and GI50 values coupled with confirmed inhibition of cellular EGFR phosphorylation—would warrant progression to more advanced studies. These could include kinase selectivity profiling against a panel of other kinases, evaluation in EGFR-mutant and TKI-resistant cell lines, and ultimately, in vivo efficacy studies in xenograft models. This rigorous, step-by-step approach ensures scientific integrity and provides a clear path for the development of the next generation of targeted cancer therapeutics.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted cancer therapeutics. Its versatile structure has given rise to numerous clinica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted cancer therapeutics. Its versatile structure has given rise to numerous clinically approved kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline analogs, offering a comparative framework for understanding the intricate interplay of substituents and their impact on biological activity, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and related kinases.[3]

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system is a well-established pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[4] The 4-anilinoquinazoline framework, for instance, is a key feature of several approved drugs like gefitinib and erlotinib, which target EGFR.[2] The core structure's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases is fundamental to its inhibitory action.[3] This guide will dissect the specific contributions of the chloro group at the 4-position, the fluoro group at the 7-position, and the 4-methoxyphenyl moiety at the 2-position, and compare these with relevant analogs to elucidate key SAR trends.

Strategic Dissection of Substituent Effects

To comprehend the SAR of the target scaffold, we will analyze the influence of modifications at each key position, drawing comparisons with structurally related analogs for which experimental data is available.

The Significance of the 4-Chloro Substituent

The chloro group at the 4-position of the quinazoline ring serves as a crucial reactive handle for the synthesis of diverse analogs. It is readily displaced by nucleophiles, most notably anilines, to generate the 4-anilinoquinazoline derivatives that have demonstrated significant success as EGFR inhibitors.[5] However, for the purpose of this guide, we will also consider the activity of analogs where the 4-chloro group is retained or replaced by other functionalities.

While direct SAR data for the 4-chloro moiety in the context of a 2-(4-methoxyphenyl) substituent is limited, we can infer its role. The chlorine atom is an electron-withdrawing group, which can influence the overall electron distribution of the quinazoline ring system and potentially impact its interaction with the target kinase.

Comparative Analysis:

Compound SeriesC4-SubstituentGeneral Activity TrendRationale
4-AnilinoquinazolinesAnilinoHigh affinity for EGFRThe anilino group extends into a hydrophobic pocket of the ATP-binding site, forming key interactions.[3]
4-AminoquinazolinesAminoPotent kinase inhibitorsThe amino group can act as a hydrogen bond donor, contributing to binding affinity.[6]
4-CyanoquinazolinesCyanoUsed as intermediatesThe cyano group can be a precursor for other functional groups.[7]
The Role of the 7-Fluoro Substituent

Fluorine substitution at the 7-position of the quinazoline ring is a common strategy in the design of kinase inhibitors. The fluorine atom is small, lipophilic, and a weak hydrogen bond acceptor. Its presence can significantly impact the physicochemical properties of the molecule, such as metabolic stability and membrane permeability.

Studies on 7-fluoro-4-anilinoquinolines have shown that this substitution can lead to potent antitumor activity.[8] The fluorine atom can modulate the basicity of the quinazoline nitrogens, which in turn affects the crucial hydrogen bonding interactions with the kinase hinge region.

Comparative Analysis of C7-Substituents:

Compound SeriesC7-SubstituentObserved Effect on ActivityReference
7-Fluoro-4-anilinoquinolinesFluoroEnhanced cytotoxic activity against various cancer cell lines.[8]
7-Chloro-2-(amino)quinazolin-4(3H)-onesChloroPotent antibacterial activity, serving as a lead for optimization.[9]
7-Methoxy/Ethoxy-4-anilinoquinazolinesMethoxy/EthoxyFavorable for EGFR inhibition.[3]
The Influence of the 2-(4-methoxyphenyl) Group

The substituent at the 2-position of the quinazoline ring plays a significant role in modulating the compound's biological activity and selectivity. The 2-aryl substitution, in particular, has been extensively explored. The nature and substitution pattern of this aryl ring can influence interactions with the solvent-exposed region of the kinase active site.

The 4-methoxyphenyl group in the target scaffold introduces both steric bulk and electronic effects. The methoxy group is an electron-donating group, which can alter the electron density of the phenyl ring and the quinazoline core.

Comparative Analysis of C2-Aryl Substituents:

C2-Aryl SubstituentGeneral Impact on ActivityRationaleReference
4-MethoxyphenylPotent apoptosis inducer in some quinazoline series.The methoxy group may form favorable interactions or improve pharmacokinetic properties.[10]
Phenyl (unsubstituted)Often serves as a baseline for comparison.Provides a basic phenyl scaffold for further functionalization.[11]
Halogen-substituted phenylCan lead to increased antiproliferative activity.Halogens can enhance binding through hydrophobic or halogen-bonding interactions.[3]
PyridylCan form hydrogen bonds with the kinase.The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of the SAR data, it is imperative to detail the experimental protocols used for the synthesis and biological evaluation of these compounds.

General Synthetic Protocol for 4-Chloro-7-fluoro-2-arylquinazolines

The synthesis of the target scaffold and its analogs typically follows a multi-step sequence, starting from a substituted anthranilic acid.

Synthesis_Workflow cluster_0 Key Synthetic Steps A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazoline-2,4(1H,3H)-dione A->B 1. Cyclization (e.g., with urea or NaOCN) C 2,4-Dichloro-7-fluoroquinazoline B->C 2. Chlorination (e.g., POCl3, SOCl2) D 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline C->D 3. Suzuki or Stille Coupling E Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) E->D

Caption: General synthetic route to 4-chloro-7-fluoro-2-arylquinazolines.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-4-fluorobenzoic acid is cyclized to form 7-fluoroquinazoline-2,4(1H,3H)-dione. This can be achieved by heating with urea or by reaction with sodium cyanate followed by acid-catalyzed cyclization.

  • Chlorination: The resulting dione is then chlorinated to yield 2,4-dichloro-7-fluoroquinazoline. Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like N,N-dimethylaniline.

  • Aryl Coupling: The 2-chloro position is more reactive towards nucleophilic substitution than the 4-chloro position under certain conditions. However, for the introduction of an aryl group, a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling is typically employed. In this step, 2,4-dichloro-7-fluoroquinazoline is reacted with a suitable arylboronic acid or arylstannane (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. This reaction is generally selective for the 4-position, but can also occur at the 2-position, necessitating careful control of reaction conditions and purification. A more regioselective approach involves the initial synthesis of a 2-aryl-7-fluoroquinazolin-4-one, followed by chlorination of the 4-position.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases (e.g., EGFR) is a critical determinant of their potential as therapeutic agents. A common method for this is a biochemical kinase assay.

Kinase_Assay_Workflow cluster_0 Kinase Inhibition Assay A Prepare Assay Plate B Add Kinase and Substrate A->B C Add Test Compound (or DMSO control) B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Measure Signal E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation: A 96-well or 384-well plate is used for the assay.

  • Reagent Addition: The recombinant kinase enzyme and a suitable substrate (e.g., a synthetic peptide) are added to each well.

  • Compound Incubation: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A DMSO-only control is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period to allow the kinase to phosphorylate the substrate.

  • Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, an in vitro antiproliferative assay, such as the MTT or SRB assay, is performed.[4][12]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Implicated Signaling Pathways

Quinazoline-based kinase inhibitors primarily target receptor tyrosine kinases (RTKs) like EGFR. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Inhibitor Quinazoline Inhibitor (e.g., 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline analog) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline analogs.

Inhibition of EGFR by a 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline analog would block the binding of ATP to the kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cell proliferation and survival, and can induce apoptosis.[11]

Conclusion and Future Directions

The 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The chloro group at the 4-position provides a versatile handle for synthetic diversification, the fluoro group at the 7-position can enhance pharmacokinetic properties, and the 2-(4-methoxyphenyl) moiety can be further optimized to improve potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a focused library of analogs with systematic variations at the C2, C4, and C7 positions to build a more comprehensive SAR model.

  • Exploration of alternative C4 substituents: While the 4-anilino substitution is well-established, exploring other functionalities at this position could lead to novel inhibitors with different kinase selectivity profiles.

  • In vivo evaluation: Promising compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

  • Target profiling: Determining the broader kinase selectivity profile of these compounds is crucial to understand potential off-target effects and to identify opportunities for developing multi-targeted inhibitors.

By leveraging the insights from this comparative guide and pursuing these future directions, researchers can continue to harness the potential of the quinazoline scaffold to develop next-generation targeted therapies for cancer and other diseases.

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Validation

A Comparative Analysis: Benchmarking 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline Against Next-Generation EGFR Inhibitors in Oncology Research

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The clinical success of EGFR tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been tempered by the inevitable emergence of drug resistance, necessitating the development of successive generations of inhibitors with improved efficacy against mutant forms of EGFR.[2][3] This guide provides a comprehensive technical comparison of a novel quinazoline-based compound, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, against established next-generation EGFR inhibitors, namely Osimertinib and Afatinib. Through a detailed examination of their mechanisms, in vitro performance, and resistance profiles, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating emerging EGFR-targeted therapies.

The Evolving Challenge of EGFR-Targeted Therapy

The EGFR signaling pathway, a cornerstone of cellular growth and proliferation, is frequently dysregulated in various epithelial cancers.[4][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell survival and division.[6][7] Mutations in the EGFR gene can lead to its constitutive activation, fostering uncontrolled tumor growth.[4]

First-generation EGFR TKIs, such as gefitinib and erlotinib, offered a significant therapeutic advance for patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[1][8] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3][4][9][10] This mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[3][9][10]

This challenge spurred the development of second- and third-generation inhibitors designed to overcome these resistance mechanisms. This guide will situate 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline within this competitive landscape, evaluating its potential as a next-generation EGFR inhibitor.

Mechanism of Action: A Comparative Overview

A fundamental understanding of how these inhibitors interact with their target is crucial for interpreting their biological activity.

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline , as a quinazoline derivative, is predicted to function as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. The quinazoline scaffold is a well-established pharmacophore for kinase inhibition.[11][12] The specific substitutions on the quinazoline core are critical for its potency and selectivity.

Afatinib is a second-generation, irreversible pan-ErbB family inhibitor.[13][14] It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their signaling.[13][15] This broader spectrum of activity can be advantageous but may also contribute to off-target effects.

Osimertinib (AZD9291) is a third-generation, irreversible EGFR TKI.[16][17] It is specifically designed to be highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[18][19][20] This selectivity is achieved through its covalent binding to the Cys797 residue within the ATP-binding site of mutant EGFR.[16][21]

In Vitro Performance: A Head-to-Head Comparison

To contextualize the potential of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline, we present a summary of its hypothetical in vitro performance against Afatinib and Osimertinib across key assays. The data presented here are representative of typical findings for a promising preclinical candidate.

Biochemical Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (del19) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline 555.24.815.6
Afatinib 0.50.40.210
Osimertinib 2501.20.91.5
  • Interpretation: The hypothetical data suggest that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline exhibits potent inhibition of sensitizing EGFR mutations (L858R, del19) and the double mutant (L858R/T790M). Its lower potency against WT EGFR compared to Afatinib is a desirable characteristic, potentially leading to a wider therapeutic window. Osimertinib demonstrates superior potency and selectivity for the T790M mutant, consistent with its design as a third-generation inhibitor.

Cellular Proliferation Assay

This assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines harboring different EGFR mutations.

CompoundNCI-H1975 (L858R/T790M) GI₅₀ (nM)PC-9 (del19) GI₅₀ (nM)A549 (WT) GI₅₀ (nM)
4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline 25.110.5>1000
Afatinib 50.21.8850
Osimertinib 8.95.6>1000
  • Interpretation: The data indicate that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline effectively inhibits the proliferation of cells with both sensitizing and T790M resistance mutations, while having minimal impact on cells with WT EGFR. This profile is competitive, particularly its activity against the T790M-positive H1975 cell line. Osimertinib remains the most potent agent against the T790M mutant in a cellular context.

The Next Frontier: Overcoming Third-Generation Resistance

The clinical success of Osimertinib is now challenged by the emergence of further resistance mechanisms, most notably the C797S mutation.[22][23][24] This mutation alters the cysteine residue to which irreversible inhibitors like Osimertinib bind, rendering them ineffective.[22][24]

The development of fourth-generation EGFR inhibitors is focused on overcoming this C797S-mediated resistance.[17][25] These emerging therapies often employ novel binding mechanisms, such as allosteric inhibition, to circumvent the resistance conferred by the C797S mutation.

Below is a diagram illustrating the evolution of EGFR mutations and the corresponding generations of inhibitors.

EGFR_Inhibitor_Evolution WT_EGFR Wild-Type EGFR Activating_Mutation Activating Mutation (L858R, del19) WT_EGFR->Activating_Mutation Oncogenic Activation T790M_Mutation T790M Resistance Mutation Activating_Mutation->T790M_Mutation Acquired Resistance C797S_Mutation C797S Resistance Mutation T790M_Mutation->C797S_Mutation Further Resistance Gen1_TKI 1st Gen TKI (Gefitinib) Gen1_TKI->Activating_Mutation Inhibits Gen2_TKI 2nd Gen TKI (Afatinib) Gen2_TKI->Activating_Mutation Inhibits Gen3_TKI 3rd Gen TKI (Osimertinib) Gen3_TKI->T790M_Mutation Inhibits Gen4_TKI 4th Gen TKI Gen4_TKI->C797S_Mutation Inhibits

Caption: Evolution of EGFR mutations and inhibitor generations.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of EGFR.

Principle: The amount of ADP formed in a kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. The light output is proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified recombinant EGFR protein (WT, L858R, del19, L858R/T790M) in kinase buffer.

    • Prepare a 2X substrate solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Serially dilute 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline and control inhibitors (Afatinib, Osimertinib) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X EGFR enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Start->Add_Inhibitor Add_Substrate_ATP Add Substrate and ATP Add_Inhibitor->Add_Substrate_ATP Add_Enzyme Add EGFR Enzyme (Initiate Reaction) Add_Substrate_ATP->Add_Enzyme Incubate_1 Incubate (60 min) Add_Enzyme->Incubate_1 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (IC₅₀) Read_Luminescence->Analyze

Caption: Workflow for a biochemical EGFR kinase assay.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture NCI-H1975, PC-9, and A549 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline and control inhibitors in culture media.

    • Remove the old media from the cell plates and add 100 µL of the media containing the inhibitors or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The hypothetical benchmarking data suggest that 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is a promising EGFR inhibitor with potent activity against clinically relevant sensitizing and resistance mutations. Its selectivity for mutant over wild-type EGFR is a key attribute that warrants further investigation.

While its performance against the T790M mutation is noteworthy, the landscape of EGFR-targeted therapy is continually advancing. The emergence of C797S and other resistance mechanisms underscores the need for ongoing drug discovery efforts.[22][23][25] Future studies should evaluate 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline against C797S-mutant models and explore its potential in combination therapies to overcome or delay the onset of resistance.

This guide provides a framework for the initial evaluation of novel EGFR inhibitors. Rigorous and standardized experimental validation is paramount for advancing the next generation of targeted therapies for cancer.

References

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